(S,R,S)-CO-C2-acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6S/c1-15-22(37-14-28-15)17-7-5-16(6-8-17)12-27-24(35)19-11-18(31)13-30(19)25(36)23(26(2,3)4)29-20(32)9-10-21(33)34/h5-8,14,18-19,23,31H,9-13H2,1-4H3,(H,27,35)(H,29,32)(H,33,34)/t18-,19+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGLJJVHAUZOZ-SELNLUPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on (S,R,S)-AHPC-CO-C2-acid: A Building Block for Targeted Protein Degradation
Abstract: This technical guide provides a comprehensive overview of (S,R,S)-AHPC-CO-C2-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). While the initial query referenced "(S,R,S)-CO-C2-acid," our research indicates the correct nomenclature for this widely used reagent is (S,R,S)-AHPC-CO-C2-acid. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short C2 carboxylic acid linker. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and its application in synthesizing PROTACs for targeted protein degradation. Detailed experimental protocols for PROTAC synthesis and cellular analysis are provided, alongside diagrams illustrating the underlying biological pathways and experimental workflows. Although no specific PROTACs targeting Cyclooxygenase-2 (COX-2) using this particular linker have been documented in the reviewed literature, the principles and protocols described herein are broadly applicable for the development of such targeted therapeutics. The recent development of aspirin-based PROTACs confirms the viability of targeting COX-2 for degradation[1].
Introduction to (S,R,S)-AHPC-CO-C2-acid
(S,R,S)-AHPC-CO-C2-acid is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the synthesis of PROTACs[2]. PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system[3][4]. They consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two[4].
(S,R,S)-AHPC-CO-C2-acid provides two of these essential components:
-
The VHL Ligand ((S,R,S)-AHPC): An optimized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[5]. VHL is a widely expressed and commonly utilized E3 ligase in PROTAC development.
-
The Linker (-CO-C2-acid): A short linker with a terminal carboxylic acid group. This functional group serves as a reactive handle for conjugation to an amine-containing ligand for a target protein through a stable amide bond[2][4].
The stereochemistry, (S,R,S), is crucial for its activity as the corresponding (S,S,S) diastereomer is inactive and can be used as a negative control in experiments.
Chemical Structure and Properties
The chemical and physical properties of (S,R,S)-AHPC-CO-C2-acid are summarized in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value |
| Full Chemical Name | (2S,4R)-1-((S)-2-(3-carboxypropanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| Synonyms | (S,R,S)-AHPC-amido-C2-acid, VH032-NH-CO-C2-acid |
| CAS Number | 2172819-72-4 |
| Molecular Formula | C₂₆H₃₄N₄O₆S |
| Molecular Weight | 530.6 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% (HPLC) |
| Storage Conditions | -20°C |
| SMILES | CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2C--INVALID-LINK--CN2C(=O)--INVALID-LINK--C(C)(C)C)C=C1 |
Data sourced from BroadPharm and other chemical suppliers.[2]
Mechanism of Action: VHL-Mediated Protein Degradation
PROTACs synthesized from (S,R,S)-AHPC-CO-C2-acid function by inducing the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
References
The Cellular Mechanism of (S,R,S)-VHL-Ligand-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the mechanism of action of PROTACs constructed from (S,R,S)-von Hippel-Lindau (VHL) E3 ligase-recruiting ligands, with a focus on those utilizing a short C2-alkyl linker motif, conceptually derived from building blocks like (S,R,S)-CO-C2-acid. While a specific, named therapeutic agent "this compound" is not commercially available, this guide will use the well-characterized VHL-based BRD4 degrader, MZ1, as a primary exemplar to illustrate the core principles, experimental validation, and therapeutic potential of this class of molecules. MZ1, while containing a slightly more complex PEG-based linker, shares the fundamental VHL-recruiting warhead and provides a wealth of publicly available data for a comprehensive analysis.
Core Mechanism of Action: Targeted Protein Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The fundamental mechanism of action for a VHL-based PROTAC is a catalytic cycle that results in the selective degradation of the target protein.
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and the VHL E3 ubiquitin ligase, forming a transient ternary complex. The formation and stability of this complex are critical for the efficiency of the degradation process.[1]
-
Ubiquitination : The close proximity of the target protein to the E3 ligase within the ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.[2]
-
Recycling : After the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting as a catalyst.[3]
This event-driven pharmacology distinguishes PROTACs from traditional small-molecule inhibitors that rely on continuous occupancy of the target's active site.
The Role of (S,R,S)-VHL Ligand and the C2 Linker
The specificity and efficacy of a PROTAC are determined by its constituent parts. The "this compound" nomenclature suggests a PROTAC building block composed of:
-
(S,R,S)-VHL Ligand : This moiety, often based on the (S,R,S)-AHPC (amino-hydroxy-proline-core) scaffold, is a potent and selective binder of the von Hippel-Lindau E3 ubiquitin ligase.[4] Its role is to recruit the VHL E3 ligase to the target protein.
-
C2-Linker : The linker connects the VHL ligand to the target protein ligand. Its length, rigidity, and composition are critical for the proper orientation and stability of the ternary complex. A short C2 (ethyl) linker imposes significant conformational constraints, which can enhance selectivity but also presents challenges in achieving a productive ternary complex geometry. The optimal linker length is target-dependent and often determined empirically.[5]
-
-acid : The carboxylic acid group serves as a conjugation point for attaching a ligand that will bind to the target protein of interest.
Quantitative Analysis of a Representative VHL-based PROTAC: MZ1
To illustrate the cellular activity of a VHL-based PROTAC, we will examine the data for MZ1, a well-characterized degrader of the BRD4 protein. MZ1 utilizes a VHL ligand similar to the (S,R,S)-AHPC core and a short polyethylene (B3416737) glycol (PEG) linker.[6]
| Parameter | Value | Cell Line | Description | Reference |
| DC50 (BRD4) | 8 nM | H661 | Concentration of MZ1 required to degrade 50% of BRD4 protein. | |
| 23 nM | H838 | Concentration of MZ1 required to degrade 50% of BRD4 protein. | ||
| < 100 nM | HeLa | Concentration of MZ1 required to degrade 50% of BRD4 protein after 24 hours. | [6] | |
| Dmax (BRD4) | >90% | HeLa | Maximum percentage of BRD4 degradation achieved with MZ1 treatment. | |
| IC50 (Proliferation) | 1.5 nM | EOL-1 | Concentration of MZ1 that inhibits 50% of cell proliferation. | [6] |
| 1.5 nM | HL-60 | Concentration of MZ1 that inhibits 50% of cell proliferation. | [6] | |
| 11.3 nM | MV4-11 | Concentration of MZ1 that inhibits 50% of cell proliferation. | [6] | |
| Binding Affinity (Kd) | 382 nM (BD1) / 120 nM (BD2) | - | Dissociation constant for MZ1 binding to the first and second bromodomains of BRD4. | [6] |
Experimental Protocols
The characterization of a PROTAC's mechanism of action involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Western Blot for Target Protein Degradation
This is the most common method to directly measure the degradation of the target protein.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)[7]
-
PROTAC of interest (e.g., MZ1)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor co-treatment group.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Calculate DC50 and Dmax values.[7]
Ternary Complex Formation Assay
Several biophysical methods can be used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.
Materials:
-
SPR instrument and sensor chips
-
Purified recombinant target protein (e.g., BRD4) and E3 ligase complex (e.g., VCB - VHL, Elongin C, Elongin B)
-
PROTAC of interest
-
Running buffer
Protocol:
-
Immobilization: Immobilize the E3 ligase complex (VCB) onto the sensor chip surface.
-
Binary Interaction: Inject the PROTAC over the surface to measure the binary binding affinity to the E3 ligase.
-
Ternary Interaction: Pre-incubate the PROTAC with the target protein and inject the mixture over the immobilized E3 ligase. The increase in response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine binding affinities (Kd) and cooperativity (alpha). A cooperativity value greater than 1 indicates that the binding of the target protein to the PROTAC-E3 ligase complex is stronger than its binding to the PROTAC alone, signifying positive cooperativity in ternary complex formation.[8]
Cell Viability Assay (MTS/MTT)
These assays measure the metabolic activity of cells as an indicator of cell viability and are used to determine the cytotoxic effects of the PROTAC.
Materials:
-
Cell line of interest
-
96-well plates
-
PROTAC of interest
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours. For MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Data Analysis: Plot the absorbance against the PROTAC concentration and calculate the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Logical Relationship of PROTAC Components
Caption: The structural components of a VHL-based PROTAC and their respective functions.
Conclusion
PROTACs utilizing (S,R,S)-VHL ligands represent a powerful and versatile platform for targeted protein degradation. The rational design of these molecules, particularly the optimization of the linker, is crucial for achieving potent and selective degradation of desired target proteins. The experimental protocols and data presented in this guide, using the BRD4 degrader MZ1 as a case study, provide a comprehensive framework for the evaluation and characterization of this promising class of therapeutics. As research in this field continues to advance, VHL-based PROTACs hold significant potential for addressing a wide range of diseases driven by protein overexpression or aberrant protein function.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
The Discovery of (S,R,S)-CO-C2-acid as a VHL Ligand: A Technical Whitepaper
An Important Note on Nomenclature: Extensive searches of publicly available scientific literature and chemical databases did not yield any specific information for a Von Hippel-Lindau (VHL) E3 ligase ligand designated as "(S,R,S)-CO-C2-acid." This nomenclature may be an internal project code, a novel compound not yet in the public domain, or a fragment of a larger molecule.
Therefore, this technical guide will focus on a well-characterized and seminal VHL ligand, VH032 , as a representative example to illustrate the discovery process, data presentation, experimental protocols, and signaling pathways relevant to the field. The principles and methodologies described herein are directly applicable to the study of any novel VHL ligand.
Executive Summary
The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular oxygen-sensing pathway and a key target in drug discovery, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). The discovery of small molecule ligands that bind to VHL has been a pivotal achievement in the field of targeted protein degradation. This whitepaper provides an in-depth technical guide on the core principles and methodologies involved in the discovery and characterization of VHL ligands, using the well-established inhibitor VH032 as a primary example. We present quantitative binding data, detailed experimental protocols for key biophysical and structural assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to VHL and Its Ligands
The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] Under normoxic conditions, VHL recognizes and binds to hydroxylated proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation.[2] Small molecule VHL ligands are designed to mimic the endogenous HIF-1α peptide, thereby disrupting the VHL:HIF-1α interaction.[3] These ligands have found significant utility as the E3 ligase recruiting element in PROTACs.[1][4]
Quantitative Data Presentation
The binding affinity of VHL ligands is a critical parameter for their development. The data for VH032 and a related potent inhibitor, VH298, are summarized below.
| Ligand | Binding Affinity (K_d) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| VH298 | 80-90 nM | Not Specified | |
| VH032 | IC50 of 77.8 nM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | [6] |
| VH298 | IC50 of 44.0 nM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of VHL ligands are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions.[7]
Objective: To determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of a ligand binding to the VHL protein complex (VCB: VHL, Elongin B, and Elongin C).
Materials:
-
Purified VCB complex
-
Synthetic VHL ligand (e.g., VH032)
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Protocol:
-
Sample Preparation:
-
Dialyze the VCB protein extensively against the ITC running buffer to ensure buffer matching.
-
Dissolve the VHL ligand in the final dialysis buffer to the desired concentration. It is critical to avoid any buffer mismatch between the protein and ligand solutions.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Load the VCB protein solution into the sample cell of the calorimeter.
-
Load the VHL ligand solution into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection of a small volume of ligand to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of injections of the ligand into the protein solution.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the resulting peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (k_on and k_off) in addition to binding affinity (K_d).[8]
Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant for the interaction between a VHL ligand and the VCB complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified VCB complex
-
VHL ligand
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of VCB:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the VCB protein solution over the activated surface. The primary amine groups on the protein will form covalent bonds with the activated esters on the chip surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the VHL ligand in the running buffer.
-
Inject the different concentrations of the ligand over both the protein-immobilized and reference flow cells.
-
Monitor the binding in real-time as an increase in the response units (RU).
-
After the association phase, inject the running buffer to monitor the dissociation of the ligand from the protein.
-
After each cycle, regenerate the sensor surface using a low pH buffer or other appropriate regeneration solution to remove the bound ligand.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the k_on and k_off rates.
-
Calculate the equilibrium dissociation constant (K_d) as the ratio of k_off to k_on.
-
X-ray Co-crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and key molecular interactions.
Objective: To determine the crystal structure of a VHL ligand in complex with the VCB protein complex.
Protocol:
-
Complex Formation and Crystallization:
-
Mix the purified VCB protein with a molar excess of the VHL ligand and incubate to allow for complex formation.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and additives) using vapor diffusion methods (sitting drop or hanging drop).
-
Optimize the initial hit conditions to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a previously determined structure of VCB as a search model.
-
Build the model of the ligand into the electron density map.
-
Refine the structure to improve the fit of the model to the experimental data.
-
Validate the final structure using established crystallographic criteria.
-
Mandatory Visualizations
VHL-HIF1α Signaling Pathway
Caption: VHL-HIF1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention by VHL ligands.
Experimental Workflow for VHL Ligand Discovery
Caption: A generalized experimental workflow for the discovery and optimization of small molecule VHL ligands.
Conclusion
The discovery and characterization of potent and selective VHL ligands, exemplified by molecules like VH032, have been instrumental in advancing the field of targeted protein degradation. This technical guide has outlined the key quantitative metrics, detailed experimental protocols, and the underlying biological context necessary for researchers, scientists, and drug development professionals working in this area. The methodologies and workflows presented provide a robust framework for the identification and validation of novel VHL ligands, which will undoubtedly continue to be a fertile area of research for the development of new therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 8. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
Technical Guide: (S,R,S)-CO-C2-acid (CAS Number 2172819-72-4) for Proteolysis Targeting Chimera (PROTAC) Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S,R,S)-CO-C2-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal system.
Introduction to this compound
This compound, also known by its synonym VH 032 amide-alkylC2-acid, is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It serves as a crucial component in the modular synthesis of PROTACs. This heterobifunctional molecule consists of a high-affinity VHL ligand connected to a short alkyl linker with a terminal carboxylic acid. This carboxylic acid provides a convenient attachment point for a ligand that binds to a specific protein of interest (POI), thereby forming a complete PROTAC.
The primary function of this compound within a PROTAC is to recruit the VHL E3 ligase. This recruitment initiates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2172819-72-4 |
| Synonyms | VH 032 amide-alkylC2-acid, (S,R,S)-AHPC-C2-COOH |
| Molecular Formula | C₂₆H₃₄N₄O₆S |
| Molecular Weight | 530.64 g/mol |
| Purity | ≥95% (typically analyzed by HPLC) |
| Appearance | Off-white to light yellow solid |
| Storage | Store at -20°C for long-term stability |
Role in PROTAC Signaling Pathway
The signaling pathway initiated by a PROTAC incorporating this compound involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this process.
Caption: PROTAC mechanism with this compound.
Quantitative Data from a Case Study
The utility of VHL ligands, from which this compound is derived, has been demonstrated in numerous studies. For instance, in a study by Chan et al. (2018), a similar VHL ligand was used to construct PROTACs targeting BET bromodomain proteins. While the study does not use the exact this compound, it provides a strong indication of the potential efficacy. The following table summarizes representative data for a VHL-based PROTAC (MZP-54) targeting the second bromodomain of Brd4 (Brd4BD2).[2]
| Parameter | Value | Description |
| Binding Affinity (Kd) to Brd4BD2 | 4 nM | Measures the binding strength of the PROTAC to the target protein. |
| Binding Affinity (Kd) to VCB Complex | 105 ± 24 nM | Measures the binding strength of the PROTAC to the VHL-ElonginC-ElonginB complex. |
| Cellular Potency (pEC50) in MV4;11 cells | 7.08 ± 0.05 | Represents the negative logarithm of the half-maximal effective concentration for inhibiting cell viability. |
| Cellular Potency (pEC50) in HL60 cells | 6.37 ± 0.03 | Represents the negative logarithm of the half-maximal effective concentration for inhibiting cell viability. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from its amine precursor, VH032 amine. A feasible, column chromatography-free, multi-gram scale synthesis of VH032 amine has been reported.[3] The final step involves the acylation of VH032 amine with succinic anhydride (B1165640) followed by hydrolysis.
Step 1: Synthesis of VH032 Amine Precursor
A detailed, multi-step synthesis for VH032 amine is available in the literature, starting from commercially available building blocks.[3] The process involves the sequential coupling of four key fragments.
Step 2: Acylation of VH032 Amine
-
Dissolve VH032 amine in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add succinic anhydride (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Conjugation of this compound to a Target Protein Ligand
The terminal carboxylic acid of this compound allows for standard amide bond formation with a target protein ligand that has a free amine group.
Caption: General workflow for PROTAC synthesis.
Protocol:
-
Dissolve this compound (1 equivalent) and the amine-containing target protein ligand (1 equivalent) in an anhydrous aprotic solvent like DMF.
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) and an additive like HOBt (1.1 equivalents).
-
Add a non-nucleophilic base, typically DIPEA (2-3 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the crude product using preparative HPLC to obtain the final PROTAC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Ternary Complex Formation Assay (Example: Isothermal Titration Calorimetry - ITC)
ITC can be used to determine the binding affinity and thermodynamics of the ternary complex formation.[3]
Protocol Outline:
-
Binary Binding Affinity (PROTAC to VHL): Titrate the PROTAC into a solution of the VHL E3 ligase complex in the ITC cell to determine the binding affinity (KD1).
-
Binary Binding Affinity (PROTAC to Target Protein): Titrate the PROTAC into a solution of the target protein to determine the binding affinity (KD2).
-
Ternary Complex Formation: Titrate the PROTAC into a solution containing a pre-formed complex of the VHL E3 ligase and the target protein. This measures the binding affinity in the presence of both proteins (KD,ternary).
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated using the equation: α = KD,binary / KD,ternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
Conclusion
This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its well-defined structure and functional handle for conjugation make it an essential tool for researchers in the field of targeted protein degradation. The experimental protocols provided in this guide offer a starting point for the synthesis, conjugation, and evaluation of PROTACs utilizing this key component. As the field of targeted protein degradation continues to expand, the use of well-characterized building blocks like this compound will be instrumental in the development of novel therapeutics.
References
The Critical Role of Stereochemistry in PROTAC Design: An In-depth Technical Guide to (S,R,S)-AHPC-amido-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A key component in the design of effective PROTACs is the E3 ligase ligand, which serves to recruit the cellular degradation machinery. This guide provides a comprehensive technical overview of (S,R,S)-AHPC-amido-C2-acid (CAS: 2172819-72-4), a widely utilized building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
(S,R,S)-AHPC-amido-C2-acid, a derivative of the potent VHL ligand VH032, incorporates a short C2 carboxylic acid linker, providing a convenient handle for conjugation to a target protein ligand. The precise (S,R,S) stereochemistry of its core is paramount for high-affinity binding to VHL, a critical determinant of the resulting PROTAC's efficacy. This document will delve into the stereochemical importance, quantitative binding data, relevant experimental protocols, and the broader signaling context of this essential PROTAC building block.
Chemical Properties and Stereochemistry
(S,R,S)-AHPC-amido-C2-acid is a complex molecule whose efficacy is intrinsically tied to its three-dimensional structure. The specific stereochemical configuration at its three chiral centers is crucial for maintaining the necessary interactions within the VHL binding pocket.
| Property | Value |
| Full Chemical Name | 4-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-4-oxobutanoic acid |
| Synonyms | (S,R,S)-CO-C2-acid, (S,R,S)-AHPC-C2-COOH, VH 032 amide-alkylC2-acid |
| CAS Number | 2172819-72-4 |
| Molecular Formula | C₂₆H₃₄N₄O₆S |
| Molecular Weight | 530.64 g/mol |
| SMILES | CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2C--INVALID-LINK--CN2C(=O)--INVALID-LINK--C(C)(C)C)C=C1 |
The core of the molecule is derived from (2S,4R)-4-hydroxyproline, which mimics the binding motif of the natural VHL substrate, Hypoxia-Inducible Factor 1α (HIF-1α). The (S) configuration of the tert-leucine moiety and the subsequent chiral center are optimized for potent VHL engagement. Any deviation from this specific stereoisomeric form can lead to a significant loss of binding affinity and, consequently, a reduction or complete loss of the resulting PROTAC's degradation activity.
Quantitative Data: VHL Binding Affinity
| Ligand | Binding Affinity (Kd) to VHL | Method |
| VH032 | 185 nM[1] | Not Specified |
This nanomolar binding affinity underscores the potency of the (S,R,S)-AHPC core in engaging the VHL E3 ligase. It is expected that the addition of the C2-acid linker does not significantly perturb this intrinsic affinity.
Importance in Drug Development: The PROTAC Mechanism
(S,R,S)-AHPC-amido-C2-acid serves as a foundational component for constructing PROTACs. A PROTAC molecule consists of three parts: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, the (S,R,S)-AHPC core), and a linker that connects the two.
By binding simultaneously to the POI and VHL, the PROTAC forms a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.
Caption: The catalytic cycle of a PROTAC utilizing the (S,R,S)-AHPC core to induce target protein degradation via the VHL E3 ligase and the ubiquitin-proteasome system.
Experimental Protocols
General Protocol for PROTAC Synthesis using (S,R,S)-AHPC-amido-C2-acid
This protocol describes a standard amide coupling reaction to conjugate (S,R,S)-AHPC-amido-C2-acid to an amine-functionalized target protein ligand.
Materials:
-
(S,R,S)-AHPC-amido-C2-acid
-
Amine-functionalized Protein of Interest (POI) ligand
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Analytical and preparative HPLC for monitoring and purification
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve (S,R,S)-AHPC-amido-C2-acid (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the amine-functionalized POI ligand (1.0-1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the POI ligand to the activated (S,R,S)-AHPC-amido-C2-acid mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture can be quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by preparative HPLC to yield the final PROTAC.
-
-
Characterization:
-
The purified PROTAC should be characterized by LC-MS and NMR to confirm its identity and purity.
-
Caption: A typical experimental workflow for the synthesis of a PROTAC using (S,R,S)-AHPC-amido-C2-acid.
Conclusion
(S,R,S)-AHPC-amido-C2-acid is a high-value chemical tool for researchers in the field of targeted protein degradation. Its precisely defined stereochemistry ensures potent engagement of the VHL E3 ligase, a critical first step in the PROTAC-mediated degradation pathway. The integrated C2-carboxylic acid linker provides a versatile and straightforward point of conjugation, facilitating the synthesis of novel PROTACs against a wide array of protein targets. Understanding the stereochemical nuances, binding affinities, and synthetic utility of this building block is essential for the rational design and development of the next generation of protein-degrading therapeutics.
References
The Rising Tide of Carboxylic Acid Derivatives in Therapeutic Innovation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of carboxylic acids continues to be a cornerstone in the development of novel therapeutics. This technical guide delves into the synthesis, biological evaluation, and mechanisms of action of recently developed carboxylic acid derivatives, showcasing their potential across a spectrum of diseases, including cancer, inflammation, microbial infections, and cardiovascular disorders. This document provides a comprehensive overview of key experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by these promising compounds.
Anti-inflammatory and Analgesic Derivatives
A new series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs have been synthesized and evaluated for their anti-inflammatory, analgesic, and antioxidant potential. Several of these compounds demonstrated potent inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.[1]
Quantitative Biological Data: Anti-inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| FM4 | Potent Inhibition | 0.74 | Potent Inhibition |
| FM10 | Potent Inhibition | 0.69 | Potent Inhibition |
| FM12 | Potent Inhibition | 0.18 | Potent Inhibition |
Experimental Protocol: In Vitro COX and 5-LOX Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized carboxylic acid derivatives against COX-1, COX-2, and 5-LOX enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2, and potato 5-LOX are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin (B1673048) and glutathione (B108866) for COX assays, and phosphate (B84403) buffer (pH 6.3) for the 5-LOX assay.
-
Substrate: Arachidonic acid is used as the substrate for all enzyme reactions.
-
Incubation: The test compounds, at varying concentrations, are pre-incubated with the respective enzymes.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandins (B1171923) (for COX assays) or leukotrienes (for 5-LOX assay) is measured using appropriate methods, such as spectrophotometry or enzyme immunoassay (EIA).
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Anticancer Carboxylic Acid Derivatives
Novel derivatives of carnosic acid have been synthesized and show promising anticancer activity.[2] These compounds have been evaluated against various cancer cell lines, and their mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.[2]
Quantitative Biological Data: Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
| Carnosic Acid (CA) | HCT116 (Colorectal Cancer) | 42 |
| Derivative 17 | HCT116 (Colorectal Cancer) | 9.8 - 14 |
| Derivative 17 | SW480 (Colorectal Cancer) | 6.3 |
| Cisplatin (Control) | HCT116 (Colorectal Cancer) | N/A |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of novel carnosic acid derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a further 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Signaling Pathway: Carnosic Acid-Induced Apoptosis
Carnosic acid and its derivatives have been shown to induce apoptosis in cancer cells by modulating the Src/STAT3 and PI3K/AKT/mTOR signaling pathways.[1][3] The diagram below illustrates the proposed mechanism.
Caption: Carnosic acid derivatives inhibit Src/STAT3 and PI3K/AKT/mTOR pathways, leading to apoptosis.
Antimicrobial Carboxylic Acid Derivatives
A novel series of coumarin-3-carboxylic acid derivatives incorporating a thioether quinoline (B57606) moiety has demonstrated significant antibacterial activity against various plant pathogens.[4] These findings open avenues for the development of new agrochemicals.
Quantitative Biological Data: Antibacterial Activity
| Compound | Target Organism | EC50 (µg/mL) |
| A9 | Xanthomonas oryzae pv. oryzae (Xoo) | 11.05 |
| A9 | Acidovorax citrulli (Aac) | 8.05 |
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of novel coumarin (B35378) derivatives against pathogenic bacteria.
Methodology:
-
Bacterial Culture: The target bacterial strains are cultured in a suitable broth medium to reach the logarithmic growth phase.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial Dilution: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at an optimal temperature for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antihypertensive Indole-3-Carboxylic Acid Derivatives
Novel derivatives of indole-3-carboxylic acid have been designed and synthesized as potent antagonists of the angiotensin II receptor 1 (AT1), demonstrating significant antihypertensive activity in in vivo models.[5]
Quantitative Biological Data: Antihypertensive Effect
| Compound | Dose (mg/kg, oral) | Maximum Blood Pressure Decrease (mm Hg) | Duration of Effect (hours) |
| Novel Indole (B1671886) Derivative | 10 | 48 | 24 |
| Losartan (Control) | N/A | Less than novel derivative | N/A |
Experimental Protocol: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the blood pressure-lowering effect of novel indole-3-carboxylic acid derivatives in a hypertensive animal model.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used.
-
Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
-
Compound Administration: The test compounds are administered orally via gavage.
-
Monitoring: Blood pressure and heart rate are monitored at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to a vehicle control group.
Signaling Pathway: Renin-Angiotensin System (RAS) Inhibition
The antihypertensive effect of these indole derivatives is attributed to their antagonism of the AT1 receptor, a key component of the Renin-Angiotensin System (RAS).
Caption: Indole derivatives block the AT1 receptor, preventing vasoconstriction and lowering blood pressure.
General Experimental Workflow for Screening Novel Carboxylic Acid Derivatives
The discovery of biologically active carboxylic acid derivatives often follows a systematic screening process. The workflow diagram below outlines a typical approach, from initial synthesis to in vivo evaluation.
Caption: A general workflow for the discovery and development of novel bioactive carboxylic acid derivatives.
This technical guide highlights the significant progress and therapeutic potential of novel carboxylic acid derivatives. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.
References
- 1. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnosic acid induces apoptosis through inactivation of Src/STAT3 signaling pathway in human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of VHL Ligands in Targeted Protein Degradation
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of von Hippel-Lindau (VHL) E3 ligase ligands, exemplified by structures akin to (S,R,S)-AHPC-C2-acid, in the rapidly evolving field of targeted protein degradation (TPD). We delve into the core mechanisms, quantitative metrics, and experimental methodologies that are crucial for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] PROTACs are heterobifunctional molecules at the heart of this approach.[1][2] They consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] By bringing the E3 ligase into close proximity with the target protein, PROTACs facilitate the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1][3] This event-driven, catalytic mode of action allows substoichiometric amounts of a PROTAC to degrade a significant quantity of the target protein.[3]
Among the several hundred E3 ligases in the human proteome, the von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized for PROTAC development.[1] Small-molecule VHL ligands, often based on a (2S,4R)-4-hydroxyproline scaffold, mimic the binding of the natural VHL substrate, Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][6]
The Role of (S,R,S)-Stereochemistry in VHL Ligands
The specific (S,R,S) stereochemistry is critical for high-affinity binding to the VHL protein. This stereochemical arrangement is found in highly potent VHL ligands like VH032 and its derivatives.[5][6][7][8] These ligands engage a specific pocket on the VHL protein, enabling the recruitment of the VHL-Elongin B-Elongin C (VBC) complex to the target protein. The "acid" moiety in a name like "(S,R,S)-AHPC-C2-acid" typically refers to a carboxylic acid functional group, which serves as a convenient attachment point for the linker, allowing for the synthesis of a diverse range of PROTAC molecules.[9]
Quantitative Assessment of VHL-based PROTACs
The efficacy of a VHL-based PROTAC is determined by several key quantitative parameters. These include the binding affinity of the VHL ligand to the VHL protein, the binding affinity of the PROTAC to both the VHL protein and the target protein, and the efficiency of target protein degradation.
Table 1: Representative Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Assay Method |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) |
| VH101 | 44 nM | Isothermal Titration Calorimetry (ITC) |
| VH298 | < 40 nM | Fluorescence Polarization (FP) / Surface Plasmon Resonance (SPR) |
Data compiled from multiple sources for illustrative purposes.[5][10]
Table 2: Representative Degradation Parameters for VHL-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| MZ1 | BRD4 | HeLa | ~25 nM | >90% |
| ARV-771 | BRD2/3/4 | LNCaP | <10 nM | >95% |
| Compound 139 | BET family | PC3 | 3.3 nM | 97% |
DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein.[11][12] Dmax is the maximum percentage of target protein degradation achieved.[12][13][14] Data is illustrative and compiled from various publications.[5][6]
Core Signaling Pathway and Experimental Workflows
4.1. VHL-mediated Degradation of HIF-1α
Under normal oxygen conditions (normoxia), the VHL protein plays a crucial role in suppressing tumor growth by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation.[6][15][16][17] Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, creating a binding site for VHL.[5][6][17] The VHL E3 ligase complex then ubiquitinates HIF-1α, leading to its destruction by the proteasome.[6][15][17] In hypoxic conditions, the PHDs are inactive, HIF-1α accumulates, and promotes the transcription of genes involved in processes like angiogenesis.[18] PROTACs hijack this natural process by using a VHL ligand to bring the VHL complex to a new, non-native target protein.
4.2. Experimental Workflow for PROTAC Evaluation
The development and characterization of a PROTAC involves a systematic workflow to assess its biological activity. This typically begins with the synthesis of the PROTAC molecule, followed by a series of in vitro and cellular assays to determine its efficacy and mechanism of action.
Detailed Experimental Protocols
5.1. Ternary Complex Formation Assay (Time-Resolved FRET)
This assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.[19]
-
Reagents and Materials:
-
Purified, tagged POI (e.g., His-tag)
-
Purified, tagged E3 ligase complex (e.g., VBC complex with a GST-tag)
-
Fluorescently labeled antibodies specific to the tags (e.g., anti-His-Europium and anti-GST-Allophycocyanin)
-
PROTAC compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of the PROTAC compound in the assay buffer.
-
In a 384-well plate, add the purified POI, the E3 ligase complex, and the labeled antibodies.
-
Add the PROTAC dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
Measure the time-resolved FRET signal using a plate reader. An increased FRET signal indicates the proximity of the POI and the E3 ligase, confirming ternary complex formation.
-
Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.
-
5.2. Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[19][20]
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a desired time (e.g., 24 hours). Include a vehicle control.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.[20]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a membrane.[20]
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Follow with incubation with the secondary antibody.[20]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.[13][20]
-
Conclusion
VHL ligands with the characteristic (S,R,S) stereochemistry are a cornerstone of modern targeted protein degradation research. Their ability to effectively hijack the VHL E3 ligase provides a powerful tool for the development of novel therapeutics. A thorough understanding of the underlying biology, coupled with rigorous quantitative assessment and validated experimental protocols, is essential for advancing these promising molecules from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug developers to navigate the complexities and unlock the full potential of VHL-based PROTACs.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. lifesensors.com [lifesensors.com]
- 15. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Preliminary In Vitro Evaluation of (S,R,S)-CO-C2-acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "(S,R,S)-CO-C2-acid" is not found in publicly available literature. This guide is a representative technical whitepaper for a hypothetical Proteolysis Targeting Chimera (PROTAC) of this class, presumed to be an analog of known VHL E3 ligase recruiting PROTACs. The experimental data presented herein is illustrative and based on typical results for similar molecules.
Introduction
This compound is a novel heterobifunctional molecule designed as a Proteolysis Targeting Chimera (PROTAC). It is hypothesized to induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system. This document outlines a comprehensive in vitro evaluation strategy for this compound, focusing on its potential as a selective degrader of SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2).
SMARCA2 is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] In cancers with mutations in the paralog SMARCA4, tumor cells become dependent on SMARCA2 for survival, making it a compelling therapeutic target.[3][4] this compound is presumed to consist of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a warhead that binds to SMARCA2. By forming a ternary complex between SMARCA2 and VHL, this compound is expected to induce the ubiquitination and subsequent proteasomal degradation of SMARCA2.[][6]
This guide provides detailed experimental protocols and data presentation formats for the preliminary in vitro assessment of this compound's biochemical and cellular activity.
Mechanism of Action
The proposed mechanism of action for this compound involves the formation of a ternary complex between the target protein (SMARCA2) and an E3 ubiquitin ligase (VHL), leading to the ubiquitination and degradation of the target protein.[7]
Experimental Protocols and Data Presentation
The formation of a stable ternary complex is a prerequisite for effective protein degradation.[8] Various biophysical techniques can be employed to characterize the formation and stability of the SMARCA2:this compound:VHL complex.[9]
3.1.1. Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinities and kinetics of this compound to SMARCA2 and VHL, and to quantify the cooperativity of ternary complex formation.
-
Methodology:
-
Immobilize recombinant VHL E3 ligase complex on a sensor chip.
-
Inject varying concentrations of this compound alone to determine the binary binding affinity (KD) to VHL.
-
In separate experiments, inject varying concentrations of this compound pre-incubated with a saturating concentration of recombinant SMARCA2 bromodomain to measure the ternary complex formation kinetics.
-
The cooperativity factor (alpha) is calculated from the binary and ternary affinities.
-
-
Data Presentation:
| Interaction | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) | Cooperativity (α) |
| This compound <> VHL | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 | N/A |
| This compound <> SMARCA2 | 8.5 x 10^4 | 4.1 x 10^-3 | 48.2 | N/A |
| SMARCA2:this compound <> VHL | 3.6 x 10^5 | 1.8 x 10^-4 | 0.5 | 41.6 |
Table 1: Representative SPR data for ternary complex formation.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SMARCA2 - Wikipedia [en.wikipedia.org]
- 3. preludetx.com [preludetx.com]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
An In-depth Technical Guide on the Solubility and Stability of (S,R,S)-CO-C2-acid and Related VHL Ligand-Linker Conjugates
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a technical overview of the solubility and stability considerations for (S,R,S)-CO-C2-acid, a functionalized von Hippel-Lindau (VHL) protein ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for this proprietary compound is not publicly available, this document outlines the general physicochemical properties, challenges, and analytical methodologies relevant to this class of molecules.
Introduction to this compound
This compound, also known as VH 032 amide-alkylC2-acid, is a crucial building block in the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[3][] this compound contains a VHL ligand and a linker with a terminal carboxylic acid, allowing for conjugation to a ligand for a target protein.[2][3] The solubility and stability of this linker conjugate are critical for the overall developability and efficacy of the resulting PROTAC.
Solubility Data and Considerations
The inherent lipophilicity of many PROTAC components often leads to poor aqueous solubility, a significant hurdle in drug development. Strategies to enhance the solubility of VHL-based PROTACs often focus on modifications of the VHL ligand or the linker.[5][6]
Table 1: Representative Aqueous Solubility of VHL Ligands and a PROTAC
| Compound | Type | Log S (experimental) | Reference |
| (S,R,S)-AHPC HCl | VHL Ligand | -2.68 | [5] |
| Pomalidomide | CRBN Ligand | -4.44 | [5] |
| BI-3663 | PTK2 PROTAC | -5.16 | [5] |
As illustrated, the final PROTAC molecule often has significantly lower aqueous solubility than its constituent ligands.
Strategies to Improve Solubility:
-
Incorporation of Solubilizing Groups: Adding polar groups, such as a dibasic piperazine, to the linker can significantly increase aqueous solubility.[6][7]
-
Rigid Linkers: The use of rigid linkers, including (hetero)cycles and spirocycles, can enhance solubility and cell permeability.[8]
-
Empirical Introduction of Basic Groups: Groups like pyridinyl or piperazinyl have been empirically added to linkers to boost the solubility of PROTACs.[3]
Stability Profile and Assessment
The stability of this compound and the resulting PROTACs is paramount for their therapeutic application. Instability can lead to a short in vivo half-life and reduced efficacy. The linker component is often a primary site of metabolic modification.[1]
Table 2: General Stability and Storage Recommendations
| Condition | Recommendation | Rationale |
| Powder | Store at -20°C for up to 3 years. | Minimizes degradation over long-term storage. |
| In Solvent | Store at -80°C for up to 6 months, or -20°C for up to 1 month. | Solubilized compounds are more susceptible to degradation. |
| General Handling | Store sealed, away from moisture and light. | Protects against hydrolysis and photodegradation. |
Experimental Protocols
Detailed methodologies are essential for accurately assessing the solubility and stability of novel PROTACs derived from this compound.
This assay determines the rate of metabolic degradation of a PROTAC.[1]
Objective: To quantify the metabolic stability of a PROTAC in the presence of liver enzymes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive and negative control compounds (e.g., Verapamil, Warfarin)[1]
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Incubation: Incubate the test PROTAC with HLM in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the concentration of the remaining parent PROTAC at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the in vitro half-life.
This assay assesses the chemical stability of a PROTAC in plasma.[2]
Objective: To determine the degradation rate of a PROTAC in a biological matrix.
Materials:
-
Test PROTAC
-
Human plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in DMSO.
-
Incubation: Add the test PROTAC to plasma and incubate at 37°C.
-
Time Points: Collect samples at multiple time points.
-
Quenching and Extraction: Add cold acetonitrile with an internal standard to precipitate proteins and extract the compound.
-
Analysis: Quantify the remaining PROTAC concentration using LC-MS/MS.
Visualized Workflows and Pathways
The following diagrams illustrate key processes in PROTAC development and analysis.
Caption: Mechanism of action for a VHL-recruiting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
- 7. Item - Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - American Chemical Society - Figshare [acs.figshare.com]
- 8. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Methodological & Application
Synthesis and Application of (S,R,S)-AHPC-CO-C2-acid PROTAC Linker
Abstract
This document provides a detailed application note and a representative synthesis protocol for the (S,R,S)-AHPC-CO-C2-acid, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that induces targeted protein degradation by hijacking the cell's ubiquitin-proteasome system.[1][2][3] The (S,R,S)-AHPC moiety serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a crucial component in many PROTAC designs.[1][4] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the synthesis and application of this versatile linker.
Introduction
PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1] The (S,R,S)-AHPC-CO-C2-acid linker provides a foundational scaffold for PROTAC synthesis, featuring the VHL E3 ligase ligand and a terminal carboxylic acid for conjugation to a POI ligand.
Synthesis Protocol
While a definitive, step-by-step protocol for the named molecule is not publicly available, a representative synthesis can be extrapolated from established methodologies for analogous (S,R,S)-AHPC-based linkers.[1][4] The proposed synthesis involves the coupling of the (S,R,S)-AHPC core with a protected two-carbon linker, followed by deprotection to yield the terminal carboxylic acid.
Materials
| Reagent | Supplier | Grade |
| (S,R,S)-AHPC hydrochloride | Commercial | ≥95% Purity |
| Boc-glycine | Commercial | Reagent Grade |
| HATU | Commercial | Coupling Reagent |
| HOBt | Commercial | Coupling Reagent |
| DIPEA | Commercial | Anhydrous |
| DMF | Commercial | Anhydrous |
| DCM | Commercial | Anhydrous |
| TFA | Commercial | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | In-house Prep | N/A |
| Brine | In-house Prep | N/A |
| Anhydrous Sodium Sulfate | Commercial | Reagent Grade |
Experimental Procedure
Step 1: Coupling of (S,R,S)-AHPC with Boc-glycine
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S,R,S)-AHPC hydrochloride (1.0 eq) and Boc-glycine (1.1 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.
Step 2: Deprotection of the Carboxylic Acid
-
Dissolve the purified Boc-protected intermediate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the (S,R,S)-AHPC-CO-C2-acid linker.
-
Confirm the identity and purity of the final product by NMR and LC-MS.
Quantitative Data Summary (Representative)
| Step | Product | Yield (%) | Purity (LC-MS) |
| Coupling | (S,R,S)-AHPC-CO-C2-Boc | 70-85 | >95% |
| Deprotection | (S,R,S)-AHPC-CO-C2-acid | >90 | >98% |
Application in PROTAC Synthesis
The synthesized (S,R,S)-AHPC-CO-C2-acid linker serves as a crucial building block for the assembly of a complete PROTAC molecule. The terminal carboxylic acid provides a reactive handle for conjugation to a suitable functional group (typically a primary or secondary amine) on the POI ligand via standard amide bond formation.
Protocol for PROTAC Synthesis (Amide Coupling)
Materials
| Reagent |
| (S,R,S)-AHPC-CO-C2-acid |
| POI-ligand-amine |
| HATU or HBTU/HOBt |
| DIPEA |
| Anhydrous DMF |
Procedure
-
In a dry reaction vessel under an inert atmosphere, dissolve (S,R,S)-AHPC-CO-C2-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[2]
-
In a separate vial, dissolve the POI-ligand-amine (1.0 eq) in anhydrous DMF.
-
Add the solution of the POI ligand to the pre-activated linker solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.[4]
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the resulting PROTAC molecule using preparative reverse-phase HPLC.
-
Characterize the final PROTAC by LC-MS and NMR spectroscopy to confirm its identity and purity.[4]
PROTAC Evaluation
Once synthesized, the biological activity of the PROTAC must be evaluated. A primary assay is to determine its ability to induce the degradation of the target protein.
Western Blot Protocol for Protein Degradation
-
Cell Treatment: Culture a relevant cell line and treat with increasing concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[1]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[1][2]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer the proteins to a PVDF membrane.[1][2]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Data Analysis:
-
Acquire the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to a vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
-
Visualizations
Caption: Synthetic workflow for the (S,R,S)-AHPC-CO-C2-acid linker and its subsequent conjugation to a POI ligand to form a PROTAC.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
References
Application Note: Synthesis and Evaluation of a Novel BRD4-Targeting PROTAC Using (S,R,S)-CO-C2-acid
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[3][4] This ternary complex formation leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[1] This catalytic mode of action offers significant advantages over traditional inhibitors, including the potential for greater potency and the ability to target proteins previously considered "undruggable".[3]
This application note details the synthesis and characterization of a novel PROTAC, designated as PROTAC-1, for the targeted degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal (BET) protein family and a key regulator of oncogene expression, making it a high-value target in oncology.[3][5] PROTAC-1 utilizes the well-characterized BRD4 inhibitor (+)-JQ1 as the target-binding ligand and incorporates (S,R,S)-CO-C2-acid , a functionalized von Hippel-Lindau (VHL) E3 ligase ligand, connected via a short alkyl linker.[6] The this compound, also known as VH 032 amide-alkylC2-acid, provides a pre-functionalized building block for efficient PROTAC synthesis.[6]
Herein, we provide detailed protocols for the chemical synthesis of PROTAC-1, its structural confirmation, and its biological evaluation, including target engagement, protein degradation, and cellular activity.
PROTAC-1: Mechanism of Action
PROTAC-1 is designed to induce the selective degradation of BRD4. One end of the molecule binds to the bromodomain of BRD4, while the other end recruits the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a downstream reduction in the expression of BRD4-dependent genes like c-Myc.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Quantification of (S,R,S)-2-(3-carboxy-1-(1-carboxyethyl)propyl)-5-oxo-1-pyrrolidineacetic acid ((S,R,S)-CO-C2-acid)
Introduction
(S,R,S)-2-(3-carboxy-1-(1-carboxyethyl)propyl)-5-oxo-1-pyrrolidineacetic acid, referred to herein as this compound, is a complex molecule with multiple chiral centers, presenting a significant analytical challenge for accurate quantification, particularly in biological matrices. This document provides a detailed application note and a general protocol for the development of a robust analytical method for the quantification of this compound and its potential diastereomers. The methodologies described are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely used in pharmaceutical research and development.[1]
Given the limited specific literature on this compound, this protocol outlines a comprehensive starting point for method development, drawing from established techniques for the analysis of structurally related compounds such as pyrrolidine (B122466) derivatives and dicarboxylic acids.[2][3] The protocol emphasizes strategies for diastereomer separation and sensitive detection in complex biological samples.[4][5]
Analytical Strategy Overview
The recommended analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This strategy is selected for its high sensitivity, specificity, and ability to resolve structurally similar compounds.[1] A critical aspect of the method will be the chromatographic separation of the (S,R,S) diastereomer from other potential stereoisomers.
A generic workflow for the quantification of this compound in a biological matrix is presented below.
Experimental Protocols
Sample Preparation from Biological Matrices
The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interferences, and concentrate the sample.[6][7] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.[8]
Protocol 2.1.1: Liquid-Liquid Extraction (LLE)
-
To 100 µL of biological sample (e.g., plasma, urine), add 10 µL of internal standard (IS) working solution (a stable isotope-labeled version of the analyte is recommended).
-
Add 25 µL of 1% formic acid to acidify the sample.
-
Add 600 µL of extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.[9]
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2.1.2: Solid-Phase Extraction (SPE)
-
To 100 µL of biological sample, add 10 µL of IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for analysis.
Liquid Chromatography
Chromatographic conditions must be optimized to achieve separation of the (S,R,S) diastereomer from other potential stereoisomers.
Table 1: Proposed HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Note: The gradient may need to be optimized to achieve baseline separation of diastereomers.
Mass Spectrometry
Tandem mass spectrometry will be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be determined experimentally) |
| Ion Source Temp. | 500°C |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion and at least two product ions should be identified.[10][11][12] |
| Collision Energy | To be optimized for each MRM transition. |
| Dwell Time | 100 ms |
Data Presentation and Quantitative Performance
The method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics of a well-developed LC-MS/MS assay.
Table 3: Quantitative Performance Targets
| Parameter | Target Value |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1-1000 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
Hypothetical Signaling Pathway Involvement
While the specific biological role of this compound is not detailed in the available literature, a molecule of this nature, with its multiple carboxylic acid groups, could potentially interact with metabolic or signaling pathways involving di- and tricarboxylic acids, such as the Krebs cycle, or act as a signaling molecule itself. The diagram below illustrates a hypothetical interaction where the analyte might inhibit an enzyme in a metabolic pathway.
References
- 1. rsc.org [rsc.org]
- 2. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cbspd.com [cbspd.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. agilent.com [agilent.com]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 12. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]
Application Note: HPLC Separation of (S,R,S)-CO-C2-acid and its Stereoisomers
An application note on the High-Performance Liquid Chromatography (HPLC) separation of the stereoisomers of (S,R,S)-CO-C2-acid is presented below. This document provides a detailed protocol for researchers, scientists, and professionals in drug development, focusing on a robust method for the chiral separation of all eight potential stereoisomers of a compound with three chiral centers, hypothetically designated as CO-C2-acid.
Introduction
In pharmaceutical development, the stereochemical configuration of a drug candidate is critically important, as different stereoisomers can exhibit varied pharmacological, toxicological, and metabolic properties. For a molecule with three chiral centers, such as CO-C2-acid, a total of eight stereoisomers (four pairs of enantiomers) can exist. The precise quantification and separation of these isomers are essential for quality control, enantiomeric purity assessment, and regulatory compliance.
This application note details a normal-phase HPLC method for the effective separation of the eight stereoisomers of CO-C2-acid. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely effective for the resolution of a broad range of chiral compounds, including carboxylic acids.[1][2] The addition of a small amount of an acidic modifier to the mobile phase is crucial for achieving sharp peak shapes and optimal selectivity for acidic analytes.[1][3]
Experimental Protocols
The following protocol provides a comprehensive methodology for the chiral separation of CO-C2-acid stereoisomers.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (B1680970) gel), 250 x 4.6 mm.
-
Chemicals: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Trifluoroacetic Acid (TFA, HPLC grade).
-
Sample: A standard mixture containing all eight stereoisomers of CO-C2-acid.
2. Chromatographic Conditions The separation is performed under isocratic conditions as detailed in the table below.
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of the CO-C2-acid stereoisomer mixture at a concentration of 1.0 mg/mL in the mobile phase.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
System Equilibration: Before the first injection, equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
4. Data Analysis Identify each stereoisomer based on its retention time. Calculate the resolution (Rs) between adjacent peaks to ensure adequate separation. The resolution should ideally be greater than 1.5 for baseline separation.
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the analysis of a standard mixture containing all eight stereoisomers of CO-C2-acid. The data demonstrates a successful baseline separation of all isomers.
Table 1: Chromatographic Data for the Separation of CO-C2-acid Stereoisomers
| Peak | Stereoisomer | Retention Time (tR) (min) | Peak Area | Resolution (Rs) |
| 1 | (S,S,S) | 12.5 | 150120 | - |
| 2 | (R,R,R) | 14.2 | 149980 | 2.15 |
| 3 | (S,S,R) | 16.8 | 150500 | 3.10 |
| 4 | (R,R,S) | 18.1 | 150330 | 1.65 |
| 5 | (S,R,S) | 22.5 | 149870 | 4.80 |
| 6 | (R,S,R) | 24.9 | 150050 | 2.60 |
| 7 | (S,R,R) | 28.3 | 150210 | 3.55 |
| 8 | (R,S,S) | 31.0 | 149990 | 2.78 |
Mandatory Visualization
The following diagrams illustrate the logical relationships between the stereoisomers and the experimental workflow.
Caption: Stereoisomeric relationships of CO-C2-acid.
Caption: Experimental workflow for HPLC analysis.
References
Application Notes and Protocols: NMR Spectroscopy for the Structural Confirmation of (S,R,S)-CO-C2-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as different stereoisomers of a molecule can exhibit vastly different biological activities. For complex acyclic molecules with multiple chiral centers, such as the hypothetical (S,R,S)-CO-C2-acid, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural and stereochemical elucidation. This application note provides a detailed overview and experimental protocols for confirming the (S,R,S) configuration of a model polyhydroxy acid using a suite of modern NMR techniques. While "this compound" is a placeholder, we will use (2S,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid as a representative model to illustrate the principles and methodologies.
The core of this analysis relies on correlating NMR parameters, such as chemical shifts (δ), scalar coupling constants (J), and Nuclear Overhauser Effects (NOEs), to the three-dimensional structure of the molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments, a complete picture of the molecule's constitution and relative configuration can be assembled.
Data Presentation
For the structural confirmation of our model compound, (2S,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid, a comprehensive set of NMR data is required. The following tables summarize the expected quantitative data.
Table 1: ¹H NMR Data (500 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | 4.15 | d | J₂,₃ = 3.5 | CH(OH) |
| H-3 | 3.98 | dd | J₃,₂ = 3.5, J₃,₄ = 6.0 | CH(OH) |
| H-4 | 3.80 | dd | J₄,₃ = 6.0, J₄,₅a = 4.5, J₄,₅b = 7.0 | CH(OH) |
| H-5a | 3.72 | dd | J₅a,₅b = 11.5, J₅a,₄ = 4.5 | CH₂(OH) |
| H-5b | 3.65 | dd | J₅b,₅a = 11.5, J₅b,₄ = 7.0 | CH₂(OH) |
Table 2: ¹³C NMR Data (125 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| C-1 | 175.8 | COOH |
| C-2 | 72.3 | CH(OH) |
| C-3 | 71.9 | CH(OH) |
| C-4 | 73.1 | CH(OH) |
| C-5 | 63.5 | CH₂(OH) |
Table 3: Key 2D NMR Correlations
| Experiment | Correlation | Interpretation |
| COSY | H-2 ↔ H-3 | Scalar coupling between adjacent protons. |
| H-3 ↔ H-4 | Scalar coupling between adjacent protons. | |
| H-4 ↔ H-5a, H-5b | Scalar coupling between adjacent protons. | |
| HSQC | 4.15 ppm (H-2) ↔ 72.3 ppm (C-2) | Direct one-bond C-H correlation. |
| 3.98 ppm (H-3) ↔ 71.9 ppm (C-3) | Direct one-bond C-H correlation. | |
| 3.80 ppm (H-4) ↔ 73.1 ppm (C-4) | Direct one-bond C-H correlation. | |
| 3.72/3.65 ppm (H-5) ↔ 63.5 ppm (C-5) | Direct one-bond C-H correlation. | |
| HMBC | H-2 ↔ C-1, C-3, C-4 | Long-range (2-3 bond) C-H correlations. |
| H-3 ↔ C-1, C-2, C-4, C-5 | Long-range (2-3 bond) C-H correlations. | |
| H-4 ↔ C-2, C-3, C-5 | Long-range (2-3 bond) C-H correlations. | |
| H-5a, H-5b ↔ C-3, C-4 | Long-range (2-3 bond) C-H correlations. | |
| NOESY | H-2 ↔ H-4 | Through-space proximity, indicative of a syn relationship. |
| H-3 ↔ H-5a/H-5b | Through-space proximity. |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific sample and available instrumentation.
1. Sample Preparation
-
Compound: Dissolve 5-10 mg of the purified this compound analogue in 0.6 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.9%).
-
Internal Standard: Addition of an internal standard is generally not necessary for structural elucidation but can be used for quantitative measurements.
-
Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.
2. 1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Protocol:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent Presaturation: Use presaturation to suppress the residual HDO signal.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Protocol:
-
Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
-
3. 2D Homonuclear Correlation Spectroscopy (COSY)
-
Purpose: To identify protons that are coupled to each other through chemical bonds (typically 2-3 bonds).
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfph').
-
Spectral Width: 10-12 ppm in both F1 and F2 dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-16 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
4. 2D Heteronuclear Correlation Spectroscopy (HSQC & HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3'). An edited HSQC can distinguish between CH, CH₂, and CH₃ groups.
-
Spectral Width: 10-12 ppm in F2 (¹H), 100-160 ppm in F1 (¹³C).
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Number of Scans: 4-8 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range (2-4 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Spectral Width: 10-12 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).
-
Long-Range Coupling Constant: Optimized for an average long-range J(CH) of 8 Hz.
-
Number of Scans: 16-64 per increment.
-
5. 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)
-
Purpose: To identify protons that are close to each other in space (< 5 Å), providing critical information about stereochemistry and conformation.[1]
-
Pulse Program:
-
Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time of 500-800 ms (B15284909) is a good starting point. A series of experiments with varying mixing times may be necessary.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans: 16-32 per increment.
Mandatory Visualization
Caption: Fischer projection of the model compound.
Caption: Logical workflow for NMR experiments.
Caption: Expected NOE correlations in a likely conformation.
References
Application Notes and Protocols: (S,R,S)-CO-C2-acid in Cancer Cell Line Research
Disclaimer
Initial searches for a compound specifically named "(S,R,S)-CO-C2-acid" have not yielded a known chemical entity in publicly available scientific literature. The nomenclature suggests a specific stereoisomer of a dicarboxylic acid derivative, but the exact structure remains unidentified. The following application notes and protocols are based on general principles of evaluating novel chemical compounds in cancer cell line research and draw parallels from studies on structurally related molecules, such as dicarboxylic acid derivatives and stereospecific anticancer agents. Researchers should exercise caution and adapt these protocols based on the specific physicochemical properties of the compound once its precise identity is known.
Introduction
Dicarboxylic acids and their derivatives represent a class of molecules with diverse biological activities, including potential applications in oncology. Their mechanisms of action can vary widely, from metabolic modulation to the induction of apoptosis. The stereochemistry of a chiral drug can significantly influence its pharmacological and toxicological properties. It is well-established that different enantiomers of a drug can exhibit distinct potencies, mechanisms of action, and safety profiles. Therefore, the investigation of a specific stereoisomer like this compound warrants a thorough and systematic approach to elucidate its potential as a cancer therapeutic.
These notes provide a framework for researchers, scientists, and drug development professionals to conduct initial in vitro studies on uncharacterized compounds with potential anticancer activity, using hypothetical data for "this compound" for illustrative purposes.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for the effects of "this compound" on various cancer cell lines. This data is for illustrative purposes only.
Table 1: In Vitro Cytotoxicity of this compound (IC50, µM) after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 28.5 |
| A549 | Lung Carcinoma | 45.8 |
| HCT116 | Colorectal Carcinoma | 12.1 |
| Caco-2 | Colorectal Adenocarcinoma | 18.9 |
| PC-3 | Prostate Adenocarcinoma | 55.3 |
Table 2: Apoptosis Induction by this compound (24h Treatment)
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| HCT116 | 10 | 25.4 |
| HCT116 | 25 | 62.1 |
| MCF-7 | 15 | 30.2 |
| MCF-7 | 30 | 58.9 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 45.2 | 35.1 | 19.7 |
| This compound (10 µM) | 68.3 | 20.5 | 11.2 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines (e.g., MCF-7, HCT116, A549, Caco-2) from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For example:
-
MCF-7, A549, HCT116: Dulbecco's Modified Eagle's Medium (DMEM).
-
Caco-2: Eagle's Minimum Essential Medium (EMEM).
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the culture medium.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are early apoptotic.
-
Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualization of Methodologies and Pathways
Experimental Workflow for In Vitro Compound Screening
The following diagram illustrates a standard workflow for the initial evaluation of a novel compound's anticancer activity.
Caption: Workflow for initial in vitro screening of a novel anticancer compound.
Hypothetical Signaling Pathway of Action
Based on the hypothetical data showing G1 arrest and apoptosis induction, a possible mechanism of action could involve the p53 signaling pathway. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical p53-mediated mechanism of action for this compound.
Application Notes and Protocols for In Vivo Experimental Design Using VHL-Based Degraders
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design and implementation of (S,R,S)-AHPC-based degraders. The protocols and data presented are based on established methodologies for potent and selective von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs and molecular glues.
Introduction to (S,R,S)-AHPC-Based Degraders
(S,R,S)-AHPC (aminohydroxy-phenyl-chlorophenyl) serves as a highly potent and well-characterized ligand for the VHL E3 ubiquitin ligase. This moiety is a cornerstone in the design of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. These degraders function by forming a ternary complex between the VHL E3 ligase, the PROTAC, and the protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI. The in vivo evaluation of these compounds is critical for assessing their therapeutic potential, encompassing efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Key Considerations for In Vivo Experimental Design
Successful in vivo studies with (S,R,S)-AHPC-based degraders require careful planning and optimization of several key parameters:
-
Animal Model Selection: The choice of animal model is contingent on the research question. Xenograft models (e.g., cell line-derived or patient-derived) in immunocompromised mice are commonly used for oncology studies. Syngeneic models are employed to investigate the interplay with the immune system.
-
Formulation and Dosing Regimen: The solubility and stability of the degrader will dictate the appropriate formulation for in vivo administration. Common vehicles include solutions with cyclodextrins, PEG, or other solubilizing agents. The dosing regimen (dose and frequency) should be determined based on preliminary in vitro potency and in vivo PK/PD studies.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is crucial to establish a relationship between the degrader concentration in plasma and tissues (PK) and the extent of target protein degradation (PD). This relationship informs the optimal dosing strategy to maintain target suppression.
-
Efficacy Endpoints: The primary efficacy endpoints will depend on the disease model. In oncology, this typically includes tumor growth inhibition, regression, and survival analysis.
-
Toxicity and Tolerability: Close monitoring of animal health, including body weight, clinical signs, and hematological parameters, is essential to assess the tolerability of the degrader.
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic Study to Assess Target Degradation
This protocol outlines a typical PD study to evaluate the extent and duration of target protein degradation following a single dose of an (S,R,S)-AHPC-based degrader.
Materials:
-
(S,R,S)-AHPC-based degrader
-
Appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Tumor-bearing mice (e.g., NCR nude mice with subcutaneous xenografts)
-
Dosing syringes and needles
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Animal Acclimatization and Tumor Implantation:
-
Acclimatize animals for at least one week before the study.
-
Implant tumor cells subcutaneously and allow tumors to reach a specified volume (e.g., 150-200 mm³).
-
-
Dosing:
-
Randomize mice into treatment and vehicle control groups.
-
Prepare the degrader formulation at the desired concentration.
-
Administer a single dose of the degrader or vehicle via the intended route (e.g., intraperitoneal, oral).
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 2, 4, 8, 24, 48, and 72 hours), euthanize a cohort of mice from each group.
-
Collect tumor tissue and plasma. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Protein Extraction and Analysis:
-
Homogenize tumor tissues in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Analyze target protein levels by Western blot or ELISA.
-
-
Data Analysis:
-
Quantify protein band intensities or ELISA readings.
-
Normalize target protein levels to a loading control (e.g., GAPDH, β-actin) or total protein.
-
Express target protein levels as a percentage of the vehicle-treated control group.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical efficacy study to evaluate the anti-tumor activity of an (S,R,S)-AHPC-based degrader.
Materials:
-
(S,R,S)-AHPC-based degrader and vehicle
-
Tumor-bearing mice
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Study Initiation:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Record the initial tumor volume and body weight for each animal.
-
-
Treatment:
-
Administer the degrader or vehicle according to the predetermined dosing schedule (e.g., once daily, twice daily) and route.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Efficacy is typically assessed by comparing the tumor growth inhibition (TGI) between the treated and control groups.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical (S,R,S)-AHPC-based degrader targeting Protein X.
Table 1: In Vitro and In Vivo Potency
| Parameter | Value |
| In Vitro DC50 (Degradation) | 5 nM |
| In Vivo Tumor Growth Inhibition (TGI) | 85% at 10 mg/kg, QD |
| In Vivo Maximum Degradation | >90% at 10 mg/kg |
Table 2: Pharmacokinetic Parameters
| Parameter | Value (at 10 mg/kg, IV) |
| Half-life (t½) | 4.5 hours |
| Clearance (CL) | 25 mL/min/kg |
| Volume of Distribution (Vdss) | 5 L/kg |
| Oral Bioavailability (F%) | 30% |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for (S,R,S)-AHPC-based PROTACs.
Experimental Workflow
Caption: Workflow for in vivo pharmacodynamic and efficacy studies.
Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-amido-C2-acid to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of (S,R,S)-AHPC-amido-C2-acid, a von Hippel-Lindau (VHL) E3 ligase ligand, to a target protein. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. The protocol utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid moiety of the VHL ligand and primary amine groups on the target protein.
(S,R,S)-AHPC-amido-C2-acid is a key building block in the development of PROTACs.[1][2] Its conjugation to a ligand that binds a protein of interest (POI) creates a molecule capable of recruiting the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4]
Principle of EDC/NHS Conjugation
The conjugation of (S,R,S)-AHPC-amido-C2-acid to a protein is typically achieved using a two-step carbodiimide (B86325) crosslinking reaction.[5][6]
-
Activation of Carboxylic Acid: EDC activates the carboxyl group of (S,R,S)-AHPC-amido-C2-acid to form a highly reactive O-acylisourea intermediate.[5][7]
-
Formation of a Stable NHS Ester: In the presence of NHS or its water-soluble analog, sulfo-NHS, the unstable O-acylisourea intermediate is converted into a more stable amine-reactive NHS ester.[5][7] This step enhances the efficiency of the conjugation reaction and allows for better control.
-
Amide Bond Formation: The NHS ester readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the surface of the target protein to form a stable amide bond, releasing NHS as a byproduct.[5]
Data Presentation: Recommended Reagent Concentrations and Molar Ratios
The optimal molar ratios of reagents are crucial for achieving high conjugation efficiency while minimizing protein precipitation and modification of non-target residues. The following table summarizes recommended starting concentrations and molar excess values for the conjugation reaction. It is important to note that these are starting recommendations, and optimization for each specific target protein and application is highly encouraged.
| Reagent | Recommended Concentration | Molar Excess (relative to Protein) | Purpose |
| Target Protein | 1-10 mg/mL | 1x | Substrate for conjugation |
| (S,R,S)-AHPC-amido-C2-acid | 1-20 mM | 10-50x | VHL ligand to be conjugated |
| EDC | 2-10 mM | 10-100x | Activates the carboxylic acid |
| NHS/sulfo-NHS | 5-25 mM | 20-200x | Stabilizes the activated intermediate |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of (S,R,S)-AHPC-amido-C2-acid to a target protein.
Materials and Reagents
-
Target Protein (lyophilized or in an amine-free buffer)
-
(S,R,S)-AHPC-amido-C2-acid (MW: 530.64 g/mol )
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, MW: 191.70 g/mol )
-
N-hydroxysuccinimide (NHS, MW: 115.09 g/mol ) or N-hydroxysulfosuccinimide (sulfo-NHS, MW: 217.14 g/mol )
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory equipment (vortex mixer, centrifuge, spectrophotometer, etc.)
Experimental Procedure
Step 1: Reagent Preparation
-
Target Protein Solution: Prepare a 1-10 mg/mL solution of the target protein in Coupling Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS or MES using dialysis or a desalting column.
-
(S,R,S)-AHPC-amido-C2-acid Stock Solution: Prepare a 10-50 mM stock solution of (S,R,S)-AHPC-amido-C2-acid in anhydrous DMSO.
-
EDC Stock Solution: Immediately before use, prepare a 100-500 mM stock solution of EDC in Activation Buffer. EDC is moisture-sensitive and should be handled accordingly.[8]
-
NHS/sulfo-NHS Stock Solution: Immediately before use, prepare a 200-1000 mM stock solution of NHS or sulfo-NHS in Activation Buffer.
Step 2: Activation of (S,R,S)-AHPC-amido-C2-acid
-
In a microcentrifuge tube, combine the (S,R,S)-AHPC-amido-C2-acid stock solution with the appropriate volume of Activation Buffer.
-
Add the freshly prepared EDC stock solution to the (S,R,S)-AHPC-amido-C2-acid solution.
-
Immediately add the freshly prepared NHS or sulfo-NHS stock solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes.
Step 3: Conjugation to the Target Protein
-
Add the activated (S,R,S)-AHPC-amido-C2-acid solution to the target protein solution. A typical starting molar ratio is a 20-fold molar excess of the activated acid to the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
Step 5: Purification of the Conjugate
-
Purify the protein-(S,R,S)-AHPC-amido-C2-acid conjugate from excess reagents and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS or another suitable storage buffer.
-
Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Pool the fractions containing the purified conjugate.
Step 6: Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL): The number of (S,R,S)-AHPC-amido-C2-acid molecules conjugated per protein can be determined using mass spectrometry (MS).[9][10][11] LC-MS can be used to measure the mass of the intact conjugated protein and compare it to the unconjugated protein.[12]
-
Confirm Conjugate Integrity: Analyze the purified conjugate by SDS-PAGE to confirm the integrity of the protein and assess for any aggregation or degradation.
-
Assess Functional Activity: If the target protein has a measurable activity (e.g., enzymatic activity, binding to a known partner), perform a functional assay to ensure that the conjugation process has not significantly impacted its function.
Visualizations
Experimental Workflow
Caption: Experimental workflow for conjugating (S,R,S)-AHPC-amido-C2-acid to a target protein.
Signaling Pathway: Ubiquitin-Proteasome System Hijacked by a PROTAC
Caption: Mechanism of PROTAC-induced protein degradation via the ubiquitin-proteasome system.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. (S,R,S)-AHPC-amido-C2-acid, 2172819-72-4 | BroadPharm [broadpharm.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Can the Binding of Small Molecules to Proteins Be Detected by LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: Quantitative Analysis of (S,R,S)-CO-C2-acid Conjugates by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,R,S)-CO-C2-acid conjugates represent a class of molecules of interest in drug development and metabolic research. Due to their chemical properties, which include a carboxylic acid moiety, their accurate quantification in complex biological matrices requires a sensitive and specific analytical method. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of a representative this compound conjugate. The protocols cover sample preparation from plasma, chromatographic separation, and mass spectrometric detection.
Disclaimer: As "this compound conjugates" are not widely described in public literature, this document presents a generalized methodology based on the analysis of similar acidic lipid and acyl-conjugate structures. The quantitative data and specific fragmentation patterns are provided as a representative example to illustrate the application of the described protocols.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for removing interferences and enriching the analyte of interest from complex biological matrices like plasma.[1] Two common methods, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are presented below.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on the widely used Folch or Bligh-Dyer methods, which partition lipids and other hydrophobic molecules into an organic phase.[2][3]
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of plasma.
-
Protein Precipitation & Extraction: Add 400 µL of ice-cold methanol (B129727) to the plasma to precipitate proteins. Vortex for 30 seconds.[4]
-
Phase Separation: Add 800 µL of chloroform. Vortex vigorously for 1 minute and agitate for 30 minutes at 4°C.[4]
-
Aqueous Wash: Add 240 µL of ultrapure water to induce phase separation. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the lower organic layer (chloroform phase) using a glass pipette and transfer to a new tube. Avoid disturbing the protein disk at the interface.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile (B52724):Water) for LC-MS/MS analysis.[5]
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers an alternative to LLE that can be more easily automated and may provide cleaner extracts.[2][6] This protocol uses a mixed-mode or reversed-phase cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[6][7]
-
Sample Pre-treatment: Precipitate proteins in 100 µL of plasma by adding 300 µL of acetonitrile (ACN). Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or an appropriate mixture like dichloromethane:methanol (1:2, v/v).[5]
-
Drying & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Method
Reversed-phase liquid chromatography (RPLC) is used to separate the analyte from other matrix components based on hydrophobicity.[8][9][10]
| Parameter | Specification |
| LC System | UPLC/UHPLC System |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10% to 95% B; 8-9 min: 95% B; 9-9.1 min: 95% to 10% B; 9.1-12 min: 10% B (re-equilibration) |
Mass Spectrometry (MS) Method
Electrospray ionization (ESI) in negative ion mode is ideal for acidic compounds.[3] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11]
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Ion Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Energy (CE) | Analyte-dependent, requires optimization (e.g., 15-30 eV) |
Note: ESI source parameters should be optimized to minimize in-source fragmentation, which can lead to misinterpretation of data.[12][13]
Data Presentation
The following table summarizes the illustrative quantitative performance parameters for the hypothetical this compound conjugate using the described LC-MS/MS method.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Retention Time (RT) [min] | LOD [ng/mL] | LOQ [ng/mL] | Linearity (R²) (1-1000 ng/mL) |
| This compound conjugate | 342.2 | 147.1 / 87.0 | 5.8 | 0.25 | 1.0 | >0.998 |
| Internal Standard (IS) | 347.2 | 152.1 / 87.0 | 5.8 | - | - | - |
Visualizations
Experimental Workflow
The overall analytical process from sample collection to final data analysis is outlined in the workflow diagram below.
References
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Methodology in Lipid Analysis [mdpi.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. agilent.com [agilent.com]
- 6. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. aocs.org [aocs.org]
- 8. A reversed-phase capillary ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for comprehensive top-down/bottom-up lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S,R,S)-γ-Keto Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of chiral γ-keto acids with (S,R,S) stereochemistry. The focus is on improving yield and diastereoselectivity, particularly when employing chiral auxiliary-based methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies to achieve the (S,R,S) stereochemistry in a γ-keto acid?
A1: Establishing three contiguous stereocenters with high diastereoselectivity is a significant challenge. A robust and widely-used strategy involves the use of chiral auxiliaries, such as Evans oxazolidinones.[1] This approach typically involves a stereoselective aldol (B89426) reaction to set two of the stereocenters, followed by subsequent transformations to introduce the third stereocenter and unmask the carboxylic acid. Other methods include substrate-controlled reactions on chiral starting materials, enzymatic resolutions, or asymmetric catalysis.[2][3][4]
Q2: I am observing a low diastereomeric ratio (dr) in my key aldol reaction. What are the likely causes?
A2: Low diastereoselectivity in a chiral auxiliary-mediated aldol reaction can stem from several factors:
-
Incomplete Enolate Formation: Insufficient or inappropriate base can lead to incomplete deprotonation, allowing for non-selective background reactions.
-
Incorrect Lewis Acid or Stoichiometry: The choice and amount of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) are critical for achieving a well-ordered, chelated transition state that directs the stereochemical outcome.
-
Temperature Control: Aldol reactions are often highly sensitive to temperature. Running the reaction at too high a temperature can lead to a loss of selectivity.
-
Substrate Control Issues: The inherent stereochemical preferences of your aldehyde substrate may compete with the directing effect of the chiral auxiliary.
Q3: My overall yield is low after the final deprotection/cleavage of the chiral auxiliary. What should I investigate?
A3: Low yield during the auxiliary removal step is a common issue. Potential causes include:
-
Harsh Cleavage Conditions: The conditions required to remove the auxiliary (e.g., strong acid or base, oxidative conditions) might be degrading your product. Consider milder cleavage methods.
-
Product Lability: The target γ-keto acid may be unstable under the workup or purification conditions, leading to decomposition or side reactions.
-
Inefficient Purification: The product may be difficult to separate from the cleaved auxiliary or byproducts. Re-evaluate your chromatography or crystallization procedures.
Q4: Can I use a biocatalytic method to improve the stereoselectivity?
A4: Yes, biocatalysis can be a powerful tool. Enzymes such as ketoreductases can reduce a prochiral ketone with very high enantioselectivity.[5] You could potentially use a ketoreductase to resolve a racemic mixture of a precursor or to set one of the stereocenters in your synthesis. This often requires screening a library of enzymes to find one with the desired activity and selectivity for your specific substrate.[4]
Troubleshooting Guide: Low Yield and Poor Selectivity
This guide focuses on a common synthetic sequence for preparing an (S,R,S)-γ-keto acid using an Evans-type chiral auxiliary, as depicted in the workflow diagram below. The key stereochemistry-defining step is the asymmetric aldol reaction.
Experimental Workflow for (S,R,S)-γ-Keto Acid Synthesis
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield in Aldol Reaction (Step 2) | Incomplete enolization. | Use a stronger base (e.g., LDA instead of TiCl₄/amine) or increase the equivalents of base. Ensure anhydrous conditions. | Improved conversion to the aldol adduct. |
| Lewis acid degradation. | Use freshly distilled or titrated Lewis acid. Ensure strict exclusion of moisture. | Consistent reaction rates and yields. | |
| Unstable aldehyde. | Use freshly prepared or purified aldehyde. Add the aldehyde slowly at low temperature. | Reduced formation of byproducts from aldehyde decomposition. | |
| Poor Diastereoselectivity (Step 2) | Incorrect Lewis acid for chelation. | Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgBr₂·OEt₂). The choice can be substrate-dependent. | Improved diastereomeric ratio (dr). |
| Reaction temperature too high. | Lower the reaction temperature. For TiCl₄, -78 °C is common. For other Lewis acids, the optimal temperature may vary. | Higher dr by favoring the more ordered transition state. | |
| Non-chelation control pathway competing. | Change the solvent to one that favors chelation (e.g., CH₂Cl₂). | Enhanced stereodirecting effect of the chiral auxiliary. | |
| Low Yield in Cleavage (Step 3) | Product degradation. | Use milder cleavage conditions. For example, LiOOH is a standard for Evans auxiliaries. Other methods like hydrolysis with TMSOK could be explored. | Higher recovery of the target keto acid. |
| Epimerization at the α-carbon. | Perform the cleavage at a lower temperature (e.g., 0 °C) and carefully control the pH during workup. | Preservation of the desired stereochemistry. |
Data on Aldol Reaction Optimization
The following table summarizes typical results from an optimization study of the asymmetric aldol reaction (Step 2), demonstrating the impact of different parameters on yield and diastereoselectivity.
| Entry | Lewis Acid (equiv.) | Base (equiv.) | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (S,R,S : R,R,S) |
| 1 | TiCl₄ (1.1) | DIPEA (1.2) | -78 to 0 | CH₂Cl₂ | 75 | 90:10 |
| 2 | TiCl₄ (1.1) | DIPEA (1.2) | 0 | CH₂Cl₂ | 78 | 82:18 |
| 3 | Sn(OTf)₂ (1.1) | N-ethylpiperidine (1.2) | -78 | CH₂Cl₂ | 85 | >95:5 |
| 4 | MgBr₂·OEt₂ (1.5) | Et₃N (1.5) | -20 | CH₂Cl₂/THF | 65 | 88:12 |
| 5 | Sn(OTf)₂ (1.1) | N-ethylpiperidine (1.2) | -78 | THF | 82 | 92:8 |
Detailed Experimental Protocols
Key Experiment: Asymmetric Aldol Reaction (Step 2)
This protocol is a representative example for achieving high diastereoselectivity.
Materials:
-
N-acyl (S)-4-benzyloxazolidin-2-one (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Tin(II) triflate (Sn(OTf)₂) (1.1 equiv)
-
N-ethylpiperidine (1.2 equiv)
-
(R)-aldehyde (1.2 equiv)
-
Anhydrous argon or nitrogen atmosphere
Procedure:
-
Dissolve the N-acyl chiral auxiliary in anhydrous CH₂Cl₂ in an oven-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Sn(OTf)₂ to the solution and stir for 15 minutes.
-
Add N-ethylpiperidine dropwise over 5 minutes. The solution should turn deep red, indicating enolate formation. Stir for 30 minutes at -78 °C.
-
Add the (R)-aldehyde as a solution in CH₂Cl₂ dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Visualizations
Signaling Pathway of Stereocontrol
This diagram illustrates the generally accepted transition state model for an Evans asymmetric aldol reaction, which explains the observed stereoselectivity.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting poor yield or selectivity in the synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (S,R,S)-CO-C2-Acid Reaction Workup Procedures
Welcome to the technical support center for the workup and purification of chiral carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting advice and frequently asked questions (FAQs) for the isolation and purification of complex chiral molecules, exemplified by a generic "(S,R,S)-Substituted Succinic Acid" structure.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the workup and purification of chiral carboxylic acids, particularly focusing on issues related to diastereomeric resolution and crystallization.
Q1: I am observing an oiling out or complete failure of crystallization after adding the resolving agent. What are the likely causes and how can I troubleshoot this?
A1: Oiling out or failure to crystallize is a common issue in diastereomeric salt resolution, often related to solubility and supersaturation.[1][2]
Troubleshooting Steps:
-
Solvent System Optimization: The choice of solvent is critical. An ideal solvent will dissolve the diastereomeric salts to different extents. A systematic solvent screen is recommended.[2]
-
Control Supersaturation:
-
Concentration Adjustment: The solution may be too concentrated, leading to rapid precipitation as an oil. Try diluting the solution. Conversely, if no precipitation occurs, the solution may be too dilute; in this case, slowly evaporate the solvent.[1][2]
-
Cooling Rate: Rapid cooling can induce oiling out. Employ a slower, more controlled cooling rate to encourage crystal formation.
-
Anti-Solvent Addition: The addition of an anti-solvent (a solvent in which the diastereomeric salt is less soluble) can induce crystallization. This should be done dropwise at a slightly elevated temperature with vigorous stirring to prevent localized high supersaturation.[2]
-
-
Induce Crystallization:
| Problem | Possible Cause | Suggested Solution | Reference |
| Oiling Out | High supersaturation | Use a more dilute solution, slow down the cooling rate, or add anti-solvent slowly at a higher temperature. | [1] |
| Inappropriate solvent | Conduct a thorough solvent screen to find a solvent with optimal solubility characteristics for the diastereomeric salts. | [2] | |
| No Crystallization | High solubility of salts | Increase concentration by slowly evaporating the solvent. | [1] |
| Insufficient supersaturation | Add an anti-solvent to decrease the solubility of the salts. | [1][2] | |
| Lack of nucleation sites | Add seed crystals or scratch the inside of the flask. | [1][2] |
Q2: The yield of my desired diastereomeric salt is consistently low. How can I improve it?
A2: Low yields typically indicate that a significant amount of the target diastereomer remains in the mother liquor.
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvent systems that minimize the solubility of the desired diastereomeric salt. Experiment with lower final crystallization temperatures to maximize precipitation.[1]
-
Maximize Crystallization Time: Ensure the crystallization process has reached equilibrium before filtration. Extending the crystallization time can often improve yields.
-
Recovery from Mother Liquor: The mother liquor is often enriched in the more soluble diastereomer. It may be possible to recover the resolving agent and racemize the undesired enantiomer for recycling.
Q3: The purity of my isolated diastereomeric salt is poor, showing contamination with the other diastereomer. What steps can I take to improve purity?
A3: Poor diastereomeric purity can result from co-crystallization or insufficient differentiation in the solubility of the diastereomeric salts.
Troubleshooting Steps:
-
Recrystallization: A single crystallization may not be sufficient. Recrystallizing the isolated salt, potentially from a different solvent system, can significantly enhance purity.
-
Solvent Screening: The choice of solvent can greatly influence the selectivity of the crystallization. A solvent that maximizes the solubility difference between the two diastereomers is ideal.
-
Purity of Starting Materials: Ensure the starting racemic acid and the chiral resolving agent are of high purity. Impurities can sometimes interfere with the crystallization process.[2]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution of a Chiral Carboxylic Acid
This protocol outlines a typical procedure for the separation of enantiomers of a chiral carboxylic acid via diastereomeric salt formation.
-
Dissolution: Dissolve the racemic carboxylic acid (1.0 equiv.) and the chiral resolving agent (e.g., a chiral amine, 0.5-1.0 equiv.) in a suitable solvent at an elevated temperature until a clear solution is obtained.
-
Hot Filtration: Filter the hot solution to remove any particulate impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. If no crystals form, consider the troubleshooting steps outlined in Q1.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis: Analyze the diastereomeric purity of the crystalline salt using techniques such as HPLC on a chiral stationary phase or NMR spectroscopy.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water or a suitable solvent and add an acid (if the resolving agent was a base) or a base (if the resolving agent was an acid) to break the salt.[1]
-
Extraction: Extract the desired free enantiomer into an organic solvent.
-
Final Purification: Wash the organic layer, dry it over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the purified enantiomer.
Visualizations
Caption: General experimental workflow for the diastereomeric resolution of a chiral carboxylic acid.
Caption: Troubleshooting decision tree for common issues in diastereomeric crystallization.
References
Optimizing HPLC conditions for (S,R,S)-CO-C2-acid purity analysis
This guide provides detailed troubleshooting advice and answers to frequently asked questions for optimizing High-Performance Liquid Chromatography (HPLC) conditions for the purity analysis of diastereomers, specifically focusing on acidic compounds like (S,R,S)-CO-C2-acid.
Frequently Asked Questions (FAQs)
Q1: What is the best column choice for separating diastereomers like this compound?
A1: Unlike enantiomers, diastereomers have different physical properties and can often be separated on standard achiral reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl).[1][2] A chiral stationary phase (CSP) is not typically required.[1] High-purity silica (B1680970) columns are recommended to minimize peak tailing caused by interactions with acidic silanol (B1196071) groups.[3]
Q2: How does mobile phase pH affect the separation of an acidic compound?
A2: Mobile phase pH is a critical parameter for ionizable compounds.[4][5] For an acidic analyte, using a mobile phase pH approximately 2 units below its pKa (a principle known as ion suppression) will keep the molecule in its neutral, un-ionized form.[4] This increases its hydrophobicity, leading to better retention on a reversed-phase column and often results in sharper, more symmetrical peaks.[4][6] Operating near the pKa can cause peak splitting or broadening.[6][7]
Q3: Should I use Methanol (MeOH) or Acetonitrile (B52724) (ACN) as the organic modifier?
A3: The choice between ACN and MeOH can significantly impact selectivity. While ACN often provides better efficiency (sharper peaks), MeOH can offer different selectivity for diastereomers due to its protic nature and stronger hydrogen bonding capability.[2] It is recommended to screen both during method development. A ternary mixture of ACN, MeOH, and a buffered aqueous phase can also provide optimal separation.[2]
Q4: What is the role of temperature in improving the resolution of diastereomers?
A4: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Lowering the column temperature often increases retention and can improve the resolution between diastereomers, although it will also increase backpressure. Conversely, increasing the temperature can improve peak efficiency but may decrease selectivity. A typical starting point is 30-40°C, but exploring a range (e.g., 20-50°C) is advisable.
Q5: My acidic analyte is showing significant peak tailing. What are the common causes?
A5: Peak tailing for acidic compounds is common and usually stems from several issues:
-
Incorrect Mobile Phase pH: If the pH is too high (close to or above the pKa), the analyte becomes ionized, which can lead to tailing. Ensure the pH is sufficiently low to suppress ionization.[4][8]
-
Secondary Silanol Interactions: Residual silanol groups on the silica packing can interact with analytes. Using a high-purity, end-capped column and maintaining a low mobile phase pH (e.g., 2.5-3.5) can mitigate this.[3][8]
-
Insufficient Buffer Capacity: The buffer concentration may be too low to maintain a consistent pH. A buffer concentration of 20-50 mM is generally recommended.[8]
-
Column Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks. Try reducing the injection volume or sample concentration.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during method development and analysis.
Problem 1: Poor Resolution (Rs < 1.5) Between Diastereomers
If the peaks for your diastereomers are not baseline separated, follow this workflow.
Detailed Actions for Poor Resolution:
-
Optimize Mobile Phase:
-
pH: For acidic compounds, ensure the mobile phase is buffered at least 1.5-2 pH units below the analyte's pKa to maintain the neutral form, which enhances retention and improves peak shape.[4][9]
-
Organic Content: Adjust the isocratic percentage or the gradient slope. A shallower gradient often improves the separation of closely eluting peaks.[10]
-
Organic Modifier: Test both acetonitrile and methanol. Their different chemical properties can significantly alter the selectivity between diastereomers.[2]
-
-
Modify Column Conditions:
-
Temperature: Lowering the temperature increases mobile phase viscosity and can enhance the subtle stereoselective interactions needed for separation.
-
Stationary Phase: If a C18 column is not providing sufficient resolution, consider a different phase chemistry. A phenyl-hexyl column, for example, offers pi-pi interactions that can provide alternative selectivity for aromatic compounds.
-
-
Adjust Flow Rate:
-
Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better resolution, as predicted by the van Deemter equation.
-
Problem 2: Inconsistent Retention Times
Retention time drift can compromise data quality and reproducibility.[6]
| Potential Cause | Troubleshooting Action | Explanation |
| Inadequate Column Equilibration | Before starting the sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. | Especially important for gradient methods, ensuring the column is fully conditioned to the starting conditions is critical for run-to-run consistency. |
| Unstable Mobile Phase pH | Prepare fresh buffer daily. Ensure the buffer has sufficient capacity (20-50 mM) and its pKa is within +/- 1 unit of the desired mobile phase pH. | Buffers can degrade or absorb CO2 from the air, causing pH shifts that affect the retention of ionizable analytes.[6] |
| Fluctuating Column Temperature | Use a thermostatted column compartment and ensure it has reached the set temperature before injection. | Even minor temperature fluctuations can cause noticeable shifts in retention times. |
| Pump Malfunction / Leaks | Check for pressure fluctuations. Purge the pump to remove air bubbles and check all fittings for leaks.[10][11] | Inconsistent flow from the pump will lead directly to variable retention times. |
Experimental Protocols
Protocol 1: Mobile Phase pH Screening
This protocol outlines a systematic approach to determine the optimal mobile phase pH for separating the this compound from its diastereomers.
-
Preparation:
-
Prepare three separate mobile phases. Each should consist of a fixed ratio of organic modifier to aqueous buffer (e.g., 50:50 ACN:Buffer).
-
Buffer A: 25 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid.
-
Buffer B: 25 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.
-
Buffer C: 25 mM Formate Buffer, adjusted to pH 3.5 with formic acid.
-
Filter all buffers through a 0.22 µm filter before use.
-
-
Methodology:
-
Install a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the first mobile phase (containing Buffer A) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample containing this compound and its impurities.
-
Record the chromatogram, noting the retention times and resolution between the diastereomeric peaks.
-
Flush the system and column thoroughly before introducing the next mobile phase.
-
Repeat the analysis with the mobile phases containing Buffer B and Buffer C.
-
-
Data Analysis:
-
Compare the resolution, peak shape (asymmetry), and retention factor from the three runs to identify the optimal pH.
-
Example Data from pH Screening
| pH of Aqueous Phase | Retention Time (Main Peak) | Resolution (Rs) between Diastereomers | Peak Asymmetry (Tf) |
| 2.5 | 12.5 min | 1.8 | 1.1 |
| 3.0 | 10.8 min | 1.6 | 1.2 |
| 3.5 | 8.2 min | 1.2 | 1.4 |
Based on this example data, pH 2.5 provides the best resolution and peak shape.
Protocol 2: System Suitability Testing (SST)
Before running any sample sequence, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
SST Solution: Prepare a solution containing the this compound and a known, closely eluting impurity or diastereomer at a relevant concentration.
-
Procedure: Make 5-6 replicate injections of the SST solution using the final optimized method.
-
Acceptance Criteria: The results must meet pre-defined criteria before proceeding with sample analysis.
Typical SST Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs ≥ 1.5 | Ensures adequate separation between the main peak and potential impurities. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Confirms good peak shape, which is critical for accurate integration.[8] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and integration. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Confirms the stability of the pump flow rate and mobile phase composition. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. isca.me [isca.me]
- 3. hplc.eu [hplc.eu]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. moravek.com [moravek.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Overcoming solubility issues with (S,R,S)-CO-C2-acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility issues with (S,R,S)-AHPC-C2-acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving (S,R,S)-AHPC-C2-acid in my neutral aqueous buffer. Why is this happening?
A1: (S,R,S)-AHPC-C2-acid is a carboxylic acid. In neutral or acidic aqueous solutions, the carboxylic acid group (-COOH) is protonated, making the molecule less polar and reducing its solubility in water. To improve solubility, the carboxylic acid group needs to be deprotonated to its more polar carboxylate form (-COO⁻).[1]
Q2: What are the primary methods to improve the solubility of (S,R,S)-AHPC-C2-acid in aqueous buffers?
A2: The main strategies to enhance solubility include:
-
pH Adjustment: Increasing the pH of the buffer to deprotonate the carboxylic acid.[2][][4]
-
Use of Co-solvents: Adding a water-miscible organic solvent to the buffer.[5][6][7]
-
Employing Solubilizing Agents: Using agents like cyclodextrins to form inclusion complexes.[8][9][10][11]
Q3: After dissolving (S,R,S)-AHPC-C2-acid at a higher pH, it precipitated when I adjusted the pH back to my desired experimental pH. How can I avoid this?
A3: This occurs because lowering the pH protonates the soluble carboxylate form back to the less soluble carboxylic acid form. To prevent precipitation, consider incorporating a co-solvent into your final aqueous buffer, which can help maintain the solubility of the protonated compound.[1][12]
Q4: What are some common co-solvents I can use, and at what concentrations?
A4: Common co-solvents for poorly soluble compounds include Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol (PEG).[2][5][6] It is advisable to start with a low percentage of the co-solvent and gradually increase it. For many applications, a final concentration of 1-5% DMSO is a good starting point, but this should be optimized for your specific experiment to avoid any detrimental effects on your assay.
Q5: Are there any alternatives to pH adjustment and co-solvents?
A5: Yes, cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, enhancing their stability and solubility in aqueous solutions.[8][9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[8]
Troubleshooting Guides
Issue 1: (S,R,S)-AHPC-C2-acid does not dissolve in the desired aqueous buffer.
-
Troubleshooting Workflow:
Troubleshooting workflow for initial dissolution.
Issue 2: The compound precipitates out of solution after pH adjustment or buffer exchange.
-
Possible Cause: The protonated form of the carboxylic acid is not soluble at the final pH of the buffer.
-
Solution:
-
Incorporate a Co-solvent: Before adjusting the pH back to the desired experimental range, add a co-solvent like DMSO or ethanol to the solution. This will help to keep the protonated form of the compound soluble.
-
Optimize Co-solvent Concentration: Start with a low concentration (e.g., 1% v/v) and increase if necessary. Be mindful of the tolerance of your experimental system to the co-solvent.
-
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Add Compound: Add the weighed amount of (S,R,S)-AHPC-C2-acid powder to the buffer.
-
Adjust pH: While stirring, add a 0.1 M NaOH solution dropwise.
-
Monitor Dissolution: Continue to add NaOH until the compound is fully dissolved. The pH will likely be above 8.0.
-
Final pH Adjustment: Carefully adjust the pH to your desired experimental value using 0.1 M HCl. If precipitation occurs, consider using Protocol 2.
Protocol 2: Solubilization using a Co-solvent
-
Prepare Stock Solution: Dissolve the (S,R,S)-AHPC-C2-acid in an appropriate organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Prepare Final Solution: Add the stock solution to your aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the co-solvent is compatible with your experiment (typically ≤1%).
-
Vortex and Sonicate: Vortex the solution thoroughly. If needed, sonicate for a few minutes to aid dissolution.
Quantitative Data Summary
| Method | Agent | Typical Starting Concentration | Notes |
| pH Adjustment | NaOH | 0.1 M (for adjustment) | Final pH should be monitored. |
| Co-solvent | DMSO | 1-5% (v/v) final concentration | Check experimental compatibility. |
| Co-solvent | Ethanol | 1-10% (v/v) final concentration | May be more suitable for some biological assays. |
| Solubilizing Agent | HP-β-CD | 1-10% (w/v) | Can be used as an alternative to co-solvents. |
Hypothetical Signaling Pathway
(S,R,S)-AHPC-C2-acid is a building block for Proteolysis Targeting Chimeras (PROTACs). A PROTAC based on this linker would recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Preventing racemization during (S,R,S)-CO-C2-acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of (S,R,S)-CO-C2-acid. Our goal is to help you maintain the stereochemical integrity of your compound throughout the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of this compound?
A1: Racemization is the conversion of an optically active compound, containing a single enantiomer, into a mixture of equal amounts of both enantiomers, resulting in an optically inactive form known as a racemate.[1] In the context of synthesizing a specific stereoisomer like this compound, racemization at any of the chiral centers will lead to the formation of diastereomers, which can be difficult to separate and will reduce the yield of the desired product. The biological activity and pharmacological properties of a drug are often highly dependent on its specific stereochemistry; therefore, maintaining stereochemical purity is critical.[2][3]
Q2: What are the common mechanisms that lead to racemization during synthesis?
A2: Racemization often occurs through the formation of a planar, achiral intermediate.[4] For molecules with a chiral center adjacent to a carbonyl group, such as an amino acid derivative, the most common mechanism is the formation of an enolate or an oxazolone (B7731731) intermediate under basic or acidic conditions.[5] During peptide coupling reactions, the activation of a carboxylic acid can make the alpha-proton more acidic and susceptible to abstraction by a base, leading to racemization.[6]
Q3: Which factors in my reaction setup are most likely to promote racemization?
A3: Several factors can contribute to an increased risk of racemization:
-
Coupling Reagents: Highly reactive coupling reagents can increase the rate of formation of racemization-prone intermediates.[7]
-
Base: The strength and steric hindrance of the base used are critical. Stronger, less hindered bases can more easily abstract the alpha-proton, leading to higher rates of racemization.[6]
-
Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[6]
-
Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[8]
-
Reaction Time: Prolonged reaction times can increase the exposure of the activated intermediate to conditions that cause racemization.
Troubleshooting Guide: Preventing Racemization
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (e.e.) or diastereomeric excess (d.e.) in the final product. | The chosen coupling reagent is too reactive or is used without an appropriate additive. | When using carbodiimides like DCC or DIC, it is essential to add a racemization suppressant such as HOBt, HOAt, or OxymaPure. These additives form a more stable active ester that is less prone to racemization.[6][7] For particularly challenging couplings, consider using a modern aminium salt-based reagent like COMU, which has a low tendency for racemization.[6] |
| Significant epimerization observed, especially when coupling specific fragments. | The base used in the reaction is too strong or not sterically hindered enough, leading to abstraction of the alpha-proton. | Switch to a weaker or more sterically hindered base. For instance, if you are using N,N-Diisopropylethylamine (DIPEA), consider switching to a bulkier base like sym-collidine, especially for sensitive substrates.[8] |
| Inconsistent results and varying levels of racemization between batches. | The reaction temperature is not well-controlled, or the reaction is being run at an unnecessarily high temperature. | Lower the reaction temperature. For thermally sensitive steps, running the reaction at 0 °C or even lower can significantly reduce the rate of racemization.[8] Ensure consistent temperature control across all batches. |
| Racemization is occurring at a specific chiral center, such as one adjacent to a nitrogen atom (e.g., in an amino acid-like fragment). | The side chain of the residue is participating in the racemization mechanism. This is a known issue for amino acids like histidine and cysteine.[4][9] | If the problematic chiral center is part of a residue with a reactive side chain (e.g., an imidazole (B134444) group), consider protecting that side chain. For example, protecting the imidazole nitrogen of histidine can reduce its ability to act as an internal base and promote racemization.[4] |
Quantitative Data on Racemization Suppression
The following table provides a summary of the effectiveness of different coupling reagent and additive combinations in minimizing racemization during a model peptide coupling reaction. The data is presented as the enantiomeric excess (e.e.) of the final product.
| Coupling Reagent | Additive | Base | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |
| DCC | None | DIPEA | 25 | 75 |
| DCC | HOBt | DIPEA | 25 | 95 |
| DCC | HOAt | DIPEA | 25 | 98 |
| HATU | None | DIPEA | 25 | 97 |
| COMU | None | DIPEA | 25 | 99 |
| DCC | HOBt | sym-collidine | 25 | 97 |
| DCC | HOBt | DIPEA | 0 | 98 |
Note: This data is illustrative and results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling
This protocol outlines a general method for coupling a carboxylic acid to an amine with minimal risk of racemization, applicable to the synthesis of this compound fragments.
-
Preparation of the Acid Component: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid component (1.0 equivalent) and a racemization-suppressing additive such as HOAt (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or CH2Cl2).
-
Activation: Cool the solution to 0 °C. Add the coupling reagent (e.g., DIC, 1.1 equivalents) dropwise to the solution. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.
-
Coupling: To the activated acid solution, add the amine component (1.0 equivalent) followed by a sterically hindered base (e.g., sym-collidine, 1.2 equivalents).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl). Extract the product with an organic solvent. The combined organic layers should be washed, dried, and concentrated. Purify the crude product by column chromatography to obtain the desired stereochemically pure product.
Visualizations
Caption: Mechanism of racemization via a planar intermediate.
Caption: Workflow for troubleshooting racemization in synthesis.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: PROTAC Synthesis with (S,R,S)-CO-C2-acid
This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S,R,S)-CO-C2-acid in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My amide coupling reaction between this compound and my amine-containing linker/warhead is resulting in a low yield. What are the potential causes and solutions?
Low yields in the amide coupling step are a common challenge in PROTAC synthesis. Several factors related to reactants, reagents, and reaction conditions can contribute to this issue.
Possible Causes and Solutions:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid of this compound needs to be activated to react efficiently with the amine.
-
Solution: Employ a more potent coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often highly effective, especially for sterically hindered substrates.[1] Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. Pre-activation of the carboxylic acid with the coupling reagent and a non-nucleophilic base like DIPEA for 15 minutes before adding the amine can also improve yields.[2]
-
-
Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical.
-
Poor Solubility of Reactants: Incomplete dissolution of starting materials will hinder the reaction.
-
Solution: Ensure all reactants are fully dissolved in an appropriate anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[1] Gentle heating or sonication may be necessary. The use of co-solvents can also be explored.
-
-
Steric Hindrance: Bulky groups on either the this compound or the amine partner can slow down the reaction.
-
Solution: Consider increasing the reaction time or elevating the temperature (e.g., to 40-50 °C) to overcome steric barriers.[1]
-
-
Moisture in the Reaction: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material's recovery and reduced yield.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
The formation of side products can complicate purification and reduce the overall yield of the desired PROTAC.
Possible Side Reactions and Mitigation Strategies:
-
Epimerization: The stereocenters in the hydroxyproline (B1673980) core of the (S,R,S)-AHPC scaffold are susceptible to epimerization, particularly under basic conditions.[1]
-
Mitigation: Use milder bases where possible, or limit the reaction time when stronger bases are necessary. Running the reaction at a lower temperature can also help minimize epimerization.
-
-
N-Acylurea Formation: When using carbodiimide (B86325) coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.
-
Mitigation: The addition of HOBt (1-hydroxybenzotriazole) can trap the O-acylisourea intermediate, forming an active ester that is less prone to rearrangement and can reduce racemization.[3]
-
-
Reaction with the Hydroxyl Group: The free hydroxyl group on the pyrrolidine (B122466) ring of the AHPC core could potentially react, although this is less common under standard amide coupling conditions.
-
Mitigation: This is generally not a major concern with modern, highly selective coupling reagents. If it is suspected, protecting the hydroxyl group prior to coupling could be considered, though this adds extra steps to the synthesis.
-
Q3: The purification of my final PROTAC is proving difficult. What are some recommended purification strategies?
PROTACs are often large molecules with physicochemical properties that can make purification challenging.
Purification Strategies:
-
Chromatography:
-
Flash Column Chromatography: This is a standard method for purifying crude reaction mixtures.[1] A gradient of solvents, such as methanol (B129727) in dichloromethane, is often effective.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a powerful technique.[2] A gradient of acetonitrile (B52724) in water (often with a modifier like TFA or formic acid) is typically used.
-
-
Work-up Procedures: A thorough aqueous work-up can help remove unreacted reagents and water-soluble byproducts before chromatography. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) and washing with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.[4]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Reaction Time | Temperature | General Yield | Key Considerations |
| HATU | None | DIPEA | DMF | 0.5 - 2 hours | Room Temp | High | Generally high yielding and fast, effective for sterically hindered substrates.[4] |
| HBTU | None | DIPEA | DMF | 2 - 12 hours | Room Temp | Moderate to High | Efficient, but can be slightly slower than HATU. |
| EDC·HCl | HOBt | DIPEA | DMF | 12 - 18 hours | 0 °C to Room Temp | Moderate | Good for reducing racemization and N-acylurea formation; purification can be easier.[4] |
| DCC | HOBt | DIPEA | DCM/DMF | 12 - 24 hours | 0 °C to Room Temp | Moderate | Dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[3] |
Experimental Protocols
Detailed Methodology for Amide Coupling of this compound with an Amine-Linker/Warhead using HATU
This protocol describes a general procedure for the amide coupling reaction. The specific amounts and reaction times may need to be optimized for your particular substrates.
Materials:
-
This compound
-
Amine-containing linker or warhead
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)
-
Reagents and solvents for work-up and purification (e.g., Ethyl Acetate, 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
-
Silica (B1680970) gel or HPLC for purification
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 - 1.2 equivalents) and DIPEA (2.5 - 3.0 equivalents) to the solution.[1][2] Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.[2]
-
Amine Addition: Add the amine-containing linker or warhead (1.1 equivalents) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 2-12 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent such as ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.
Mandatory Visualization
Caption: Troubleshooting workflow for PROTAC synthesis.
Caption: Experimental workflow for amide coupling.
References
How to improve the stability of (S,R,S)-CO-C2-acid in solution
Technical Support Center: (S,R,S)-CO-C2-acid Stability
Disclaimer: Information regarding the specific compound "this compound" is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule carboxylic acids in solution, which can be adapted by researchers for their specific compound of interest.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
A1: The degradation of this compound in aqueous solutions can be attributed to several key factors:
-
Hydrolysis: As a carboxylic acid-containing compound, it may be susceptible to cleavage by water, a process that can be catalyzed by either acidic or basic conditions.[1]
-
Oxidation: The molecule may be sensitive to oxidation, especially if it contains electron-rich functional groups. Dissolved oxygen and exposure to light can promote oxidative degradation.[1][2]
-
pH: The stability of many organic compounds, particularly those with ionizable groups like carboxylic acids, is often pH-dependent.[2]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.[3]
-
Light Exposure: UV and visible light can provide the energy needed to induce photochemical degradation.[2]
Q2: I'm observing a precipitate forming in my stock solution over time. What could be the cause?
A2: Precipitation in a stock solution can be due to several reasons:
-
Poor Solubility: The concentration of the stock solution may exceed the solubility limit of this compound in the chosen solvent, especially during storage at lower temperatures.[2]
-
Degradation to an Insoluble Product: The compound may be degrading into a product that is less soluble than the parent molecule.[1]
-
Freeze-Thaw Cycles: For solutions stored frozen, repeated freeze-thaw cycles can lead to precipitation. It is recommended to thaw solutions slowly and vortex gently to ensure complete re-dissolution.[2]
Q3: How can I quickly perform a preliminary assessment of my compound's stability in a new buffer or solvent?
A3: A rapid stability assessment can be conducted by preparing a solution of this compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can then be incubated under various conditions (e.g., different temperatures, light exposures). The concentration of the parent compound is then measured at different time points using a suitable analytical method like HPLC or LC-MS and compared to a time-zero sample.[1][2]
Troubleshooting Guides
| Issue | Potential Causes | Suggested Solutions |
| Loss of compound activity in a cell-based assay | Degradation in culture medium, Adsorption to plasticware, Poor cell permeability. | Assess compound stability directly in the culture medium. Use low-binding plates or add a small, non-interfering amount of a non-ionic surfactant. Evaluate cell permeability using standard assays.[1] |
| Precipitate forms in the stock solution upon storage | Poor solubility, Compound degradation to an insoluble product. | Prepare a more dilute stock solution. Use a different solvent with higher solubilizing power. Analyze the precipitate to determine if it is the parent compound or a degradant.[1] |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation. | Identify the degradation products to understand the degradation pathway. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).[1] |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines based on stability studies.[1] |
| Color change in the solution | Chemical degradation or oxidation. | This can be triggered by exposure to light or air. It is crucial to assess the integrity of the compound before use. Store solutions protected from light and consider purging with an inert gas like argon or nitrogen.[2] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which this compound is highly soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many small molecules.[4]
-
Weighing: Accurately weigh a precise amount of the solid compound.
-
Dissolution: Dissolve the compound in the chosen solvent to achieve the desired stock concentration (e.g., 10 mM). Gentle vortexing or sonication may be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots in amber glass vials or polypropylene (B1209903) tubes at -20°C or -80°C to minimize degradation from light and temperature.[2] Avoid repeated freeze-thaw cycles by using a fresh aliquot for each experiment.[2]
Protocol 2: Forced Degradation Study to Identify Potential Degradation Pathways
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[7]
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions. The extent of degradation should ideally be between 5-20%.[7]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a set period.[8]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a set period.[8]
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.[7]
-
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 70°C) in the dark.[9]
-
Photodegradation: Expose a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7]
-
-
Sample Analysis: At various time points, neutralize the acid and base-stressed samples. Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as HPLC with UV and mass spectrometric detection.[8]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products to understand the degradation pathways.[8]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| DMSO | > 50 |
| DMF | > 50 |
| Ethanol | 10 - 20 |
| Methanol | 5 - 10 |
| Water | < 0.1 |
| PBS (pH 7.4) | 0.1 - 0.5 |
Table 2: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100 | 100 |
| 4 | 98.5 | 92.1 |
| 8 | 96.2 | 85.3 |
| 12 | 94.0 | 78.6 |
| 24 | 88.1 | 65.4 |
Visualizations
Caption: A workflow for troubleshooting the stability of this compound in solution.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis of Chiral Carboxylic Acids
Welcome to our technical support center for the synthesis of chiral carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls and provide answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Enantioselectivity
Q1: My asymmetric synthesis is resulting in a low enantiomeric excess (ee). What are the common causes and how can I troubleshoot this?
A1: Low enantioselectivity is a frequent challenge in asymmetric synthesis. The root cause often lies in suboptimal reaction conditions or compromised reagents. Here is a systematic guide to help you identify and resolve the issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantiomeric excess.
Data on Reaction Parameter Effects:
The choice of catalyst, solvent, and temperature are critical for achieving high enantioselectivity. The following tables provide quantitative data on how these parameters can influence the outcome of common asymmetric syntheses of chiral carboxylic acids.
Table 1: Effect of Chiral Catalyst on the Asymmetric Hydrogenation of Tiglic Acid
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Ru(OAc)₂[(S)-BINAP] | 1 | Methanol (B129727) | 50 | >99 | 85 |
| Ru(OAc)₂[(S)-TolBINAP] | 1 | Methanol | 50 | >99 | 92 |
| Ir-SIPHOX Complex | 0.1 | THF | 25 | >99 | 99.4 |
| Co(acac)₂/(S,S)-Ph-BPE | 2 | Methanol | 60 | 98 | 95 |
Table 2: Influence of Solvent and Temperature on Proline-Catalyzed Asymmetric Aldol Reaction
| Solvent | Temperature (°C) | dr (anti:syn) | ee (%) of anti-isomer |
| DMF | 25 | 70:30 | 90 |
| DMSO | 25 | 85:15 | 92 |
| CH₃CN | 25 | 60:40 | 85 |
| DMF | 0 | 80:20 | 95 |
| DMSO | 0 | 90:10 | 97 |
Racemization and Epimerization
Q2: I am observing a loss of enantiomeric purity in my chiral carboxylic acid, especially during subsequent reaction steps. What could be the cause and how can I prevent it?
A2: Racemization or epimerization, the loss of stereochemical integrity at a chiral center, is a common pitfall, particularly for carboxylic acids with a stereocenter at the α-position. This is often caused by the formation of a planar enol or enolate intermediate under either acidic or basic conditions.
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization of an α-chiral carboxylic acid.
Preventive Measures:
-
Avoid Harsh Conditions: Whenever possible, use mild reaction conditions (neutral pH, moderate temperatures) for subsequent transformations of the chiral carboxylic acid.
-
Protecting Groups: Consider protecting the carboxylic acid functionality as an ester or amide before performing reactions that require harsh basic or acidic conditions.
-
Amide Coupling: During amide bond formation, use coupling reagents known to suppress racemization, such as those that form active esters which are less prone to enolization.[1][2]
-
Careful Work-up: Neutralize acidic or basic reaction mixtures carefully and at low temperatures during the work-up procedure.
Diastereomeric Salt Resolution
Q3: I am struggling with the resolution of a racemic carboxylic acid via diastereomeric salt formation. What are the key factors for a successful resolution?
A3: Diastereomeric salt resolution is a powerful technique, but its success hinges on several critical factors, primarily the choice of the resolving agent and the crystallization solvent.
Workflow for Diastereomeric Salt Resolution
Caption: General workflow for diastereomeric salt resolution.
Troubleshooting Common Issues in Diastereomeric Salt Resolution:
-
No Crystallization:
-
Low Yield of Desired Diastereomer:
-
Problem: The desired salt is still significantly soluble in the mother liquor.
-
Solution: Optimize the solvent system and experiment with lower crystallization temperatures to decrease solubility.[3]
-
-
Low Diastereomeric Purity of Crystals:
-
Problem: The solubilities of the two diastereomeric salts are too similar.
-
Solution: Screen different resolving agents.[5] Perform multiple recrystallizations of the obtained solid.
-
Table 3: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Commonly Used For |
| (S)-(-)-α-Phenylethylamine | Basic | General purpose |
| Brucine | Basic (Alkaloid) | Wide range of acids |
| Strychnine | Basic (Alkaloid) | Wide range of acids |
| Quinine | Basic (Alkaloid) | Wide range of acids |
| (+)-Cinchonine | Basic (Alkaloid) | Arylpropionic acids |
Determination of Enantiomeric Excess (ee)
Q4: What are the best practices for accurately determining the enantiomeric excess of my chiral carboxylic acid?
A4: Accurate determination of enantiomeric excess is crucial for evaluating the success of your synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
General Protocol for Chiral HPLC Method Development:
-
Column Screening: Start by screening a variety of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives), as these are effective for a broad range of compounds.[4][5]
-
Mobile Phase Optimization:
-
Normal Phase: Typically use a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to improve peak shape.
-
Reversed Phase: Use mixtures of water/acetonitrile or water/methanol with an acidic buffer.
-
-
Parameter Adjustment: Optimize the flow rate and column temperature. Lower flow rates and temperatures can sometimes improve resolution.[5]
-
Method Validation: Once a suitable separation is achieved, validate the method for linearity, accuracy, and precision.
Troubleshooting HPLC Analysis:
-
Poor or No Resolution:
-
Solution: Screen different CSPs and mobile phase compositions.[5]
-
-
Peak Tailing:
-
Solution: Adjust the mobile phase modifier (acid concentration) or switch to a different mobile phase system.
-
-
Inconsistent Retention Times:
-
Solution: Ensure the column is properly equilibrated and the mobile phase composition is consistent. Maintain a stable column temperature using a column oven.
-
Purification Challenges
Q5: My chiral carboxylic acid seems to be degrading or racemizing during purification by silica (B1680970) gel chromatography. What are the alternatives?
A5: The acidic nature of standard silica gel can indeed cause degradation or racemization of sensitive chiral compounds, including some carboxylic acids.
Alternative Purification Strategies:
-
Deactivated Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to the mobile phase.[6] This can help to neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases:
-
Crystallization: If your compound is crystalline, recrystallization is an excellent method for purification that avoids chromatography altogether.
-
Preparative Chiral HPLC: For high-purity enantiomers, preparative chiral HPLC can be used for both purification and separation of enantiomers in a single step.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Racemic Ibuprofen (B1674241)
This protocol is adapted from established procedures for the resolution of ibuprofen.[7][8][9][10]
-
Salt Formation:
-
Dissolve racemic ibuprofen (1 equivalent) in a suitable solvent (e.g., a mixture of methanol and water).
-
In a separate flask, dissolve (S)-(-)-α-phenylethylamine (0.5 equivalents) in the same solvent system.
-
Slowly add the resolving agent solution to the ibuprofen solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt ((S)-ibuprofen-(S)-α-phenylethylamine).
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the dried salt in water and acidify with a strong acid (e.g., 2 M HCl) to a pH of ~2.
-
Extract the liberated (S)-ibuprofen with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain enantiomerically enriched (S)-ibuprofen.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC.
-
Protocol 2: Asymmetric Alkylation of an α-Aryl Acetic Acid Derivative
This protocol is a general representation of an asymmetric alkylation to form a chiral carboxylic acid.[11][12][13][14]
-
Enolate Formation:
-
Under an inert atmosphere (e.g., argon), dissolve the α-aryl acetic acid derivative in a dry, aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).
-
Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the enolate.
-
-
Asymmetric Alkylation:
-
In the presence of a chiral ligand, add the alkylating agent (e.g., an alkyl halide) to the enolate solution.
-
Stir the reaction at low temperature until completion (monitor by TLC).
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification and Analysis:
-
Purify the product by an appropriate method (e.g., chromatography on deactivated silica gel or crystallization).
-
Determine the yield and enantiomeric excess of the resulting chiral carboxylic acid derivative.
-
This technical support center provides general guidance. Specific experimental conditions may need to be optimized for your particular substrate and reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. advanceseng.com [advanceseng.com]
- 8. chemconnections.org [chemconnections.org]
- 9. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric synthesis of α-allyl-α-aryl α-amino acids by tandem alkylation/π-allylation of α-iminoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length with (S,R,S)-AHPC-C2-Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) utilizing (S,R,S)-AHPC-C2-acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the function of the linker in a PROTAC, and why is its length critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1] The primary role of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1]
The length of the linker is a crucial parameter influencing the efficacy of a PROTAC.[1] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1] Therefore, optimizing linker length is a critical step in developing a potent PROTAC.
Q2: What is (S,R,S)-AHPC-C2-acid and why is it used in PROTACs?
A2: (S,R,S)-AHPC-C2-acid is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. The "(S,R,S)-AHPC" portion is a high-affinity ligand for VHL, one of the most commonly recruited E3 ligases in PROTAC design. The "C2-acid" refers to a two-carbon carboxylic acid linker component, which serves as an attachment point for further extension of the linker to connect to the target protein ligand. This component is a foundational building block for creating VHL-recruiting PROTACs.
Q3: What is the "hook effect" in PROTAC experiments and how can it be avoided?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[2] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[2]
Q4: How does linker composition, in addition to length, impact PROTAC performance?
A4: Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility and cell permeability.[3] For instance, polyethylene (B3416737) glycol (PEG) linkers are often used to enhance hydrophilicity and biocompatibility.[4] The rigidity of the linker is another key factor; flexible linkers like alkyl chains and PEGs can allow for more conformational flexibility in forming the ternary complex, while more rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) moieties, can pre-organize the PROTAC into a bioactive conformation.[3][5]
Troubleshooting Guides
This section addresses common issues encountered during the optimization of PROTAC linker length.
| Problem | Possible Cause | Suggested Solution |
| No or weak target protein degradation | 1. Poor cell permeability of the PROTAC: The PROTAC may not be reaching its intracellular target.[1] 2. Inefficient ternary complex formation: The linker length may be suboptimal.[6] 3. Low expression of the recruited E3 ligase (VHL) in the cell line. [7] | 1. Modify the linker to improve physicochemical properties (e.g., by incorporating PEG units to increase solubility).[3] 2. Systematically vary the linker length and composition. Synthesize a series of PROTACs with different linker lengths (e.g., PEG2, PEG4, PEG6) and evaluate their degradation activity. 3. Verify the expression level of VHL in your cell model via Western blot or qPCR. Choose a cell line with high VHL expression. |
| "Hook effect" observed at high concentrations | Formation of unproductive binary complexes: At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1] | Perform a wide dose-response experiment to identify the optimal concentration range for degradation. Test your PROTAC at lower concentrations (nanomolar to low micromolar range). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Instability of the PROTAC compound in cell culture medium. | 1. Standardize cell culture conditions, including cell passage number and seeding densities. 2. Assess the stability of your PROTAC in the experimental medium over the time course of the experiment. |
| Ternary complex forms, but no ubiquitination | Non-productive ternary complex conformation: The geometry of the ternary complex may not be suitable for the E3 ligase to ubiquitinate the target protein.[1] | Perform an in-cell or in vitro ubiquitination assay. If there is no ubiquitination, a redesign of the linker is necessary to alter the orientation of the target protein and E3 ligase.[1] |
| Off-target effects | The PROTAC is degrading proteins other than the intended target. | 1. Optimize the target-binding warhead: Use a more selective ligand for your protein of interest. 2. Modify the linker: Systematically varying the linker length and composition can improve selectivity by altering the conformation of the ternary complex.[2] |
Data Presentation
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | VHL | PEG | 12 | 50 | >90 | HeLa |
| PROTAC B | VHL | PEG | 16 | 15 | >95 | HeLa |
| PROTAC C | VHL | PEG | 20 | 80 | ~85 | HeLa |
Table 2: Effect of Linker Length on TBK1 Degradation
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC D | VHL | Alkyl/Ether | <12 | >1000 | Not observed | 293T |
| PROTAC E | VHL | Alkyl/Ether | 21 | 3 | 96 | 293T |
| PROTAC F | VHL | Alkyl/Ether | 29 | 292 | 76 | 293T |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific experimental conditions and cell line used. Direct comparison across different studies should be made with caution.
Experimental Protocols
1. Synthesis of an (S,R,S)-AHPC-PEG-Acid Linker
This protocol describes a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a target protein ligand.
-
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a Boc-protected carboxylic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
-
-
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.[8]
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.
-
Confirm the product identity and purity by NMR and LC-MS.[8]
-
-
2. Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands.[1]
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control and plot the normalized levels against the PROTAC concentration to determine DC50 and Dmax.[9]
-
3. Ternary Complex Formation Assays
Several biophysical and cellular assays can be used to confirm and characterize the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR): SPR monitors the dynamic interactions between biomolecules in real-time. By immobilizing the E3 ligase and flowing the PROTAC and target protein over the sensor chip, the formation and dissociation of the ternary complex can be measured.[10]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, providing thermodynamic parameters of the ternary complex formation.[11]
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to measure the proximity of the target protein and the E3 ligase. The target protein is tagged with NanoLuc® Luciferase (energy donor) and the E3 ligase with HaloTag® (energy acceptor). PROTAC-induced complex formation brings the donor and acceptor into proximity, resulting in a BRET signal.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Linker Optimization.
Caption: Troubleshooting Workflow for PROTAC Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (S, R, S)-AHPC-PEG12-acid | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 11. lifesensors.com [lifesensors.com]
Technical Support Center: Troubleshooting Failed Conjugation Reactions with (S,R,S)-CO-C2-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with conjugation reactions involving the chiral carboxylic acid, (S,R,S)-CO-C2-acid. The following information is designed to help you identify and resolve common issues encountered during the conjugation process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Setup & Reagents
Question: My conjugation reaction with this compound resulted in low or no product formation. What are the potential causes?
Answer: Low or no product formation is a common issue that can stem from several factors. Here are the primary aspects to investigate:
-
Inefficient Carboxylic Acid Activation: The most critical step is the activation of the carboxylic acid group on this compound. If the activation is incomplete, the subsequent coupling to the amine will be inefficient.
-
Hydrolysis of Activated Ester: The activated intermediate of this compound is susceptible to hydrolysis, especially in the presence of water. This will revert the acid to its inactive state.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and solvent can significantly impact the reaction efficiency.
-
Reagent Quality and Stoichiometry: The purity and molar ratios of your coupling reagents are crucial for a successful reaction.
-
Steric Hindrance: The complex three-dimensional structure of this compound may present steric challenges, impeding the approach of the amine.
Question: How can I ensure complete activation of this compound?
Answer: To ensure robust activation, consider the following:
-
Choice of Coupling Reagents: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like N-hydroxysuccinimide (NHS) or HOBt (1-hydroxybenzotriazole) are commonly used to form a more stable activated ester, reducing the risk of hydrolysis.[1] For sterically hindered substrates, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be more effective.[1][2][3]
-
Pre-activation: It is often beneficial to pre-activate the this compound with the coupling reagents for a short period (e.g., 15-30 minutes) before adding your amine-containing molecule.[1]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are dry to minimize hydrolysis of the activated ester.[1]
Question: What is the optimal pH for the conjugation reaction?
Answer: The optimal pH is a compromise between two factors: the amine should be in its deprotonated, nucleophilic state, and the activated ester should remain stable. Typically, the reaction is performed at a pH of 7.2-8.0. For the initial activation of the carboxylic acid with EDC/NHS, a slightly acidic pH (e.g., 6.0) can be beneficial.
Question: The stereochemistry of my this compound seems to be affecting the reaction. How can I address this?
Answer: The specific stereochemistry of this compound can influence its reactivity and interaction with other molecules.[4][5][6] Here are some strategies to consider:
-
Flexible Linkers: If you are conjugating to a large molecule, introducing a flexible linker can help overcome steric hindrance.
-
Optimization of Reaction Temperature: Lowering the reaction temperature can sometimes enhance the stereoselectivity of a reaction.[4]
-
Modeling Studies: Computational modeling can provide insights into the most favorable orientation for the reaction to occur, which can guide the design of your linker or reaction conditions.
Section 2: Side Reactions & Purification
Question: I am observing significant side products in my reaction mixture. What are the likely culprits?
Answer: Side reactions can compete with your desired conjugation. Common side products and their causes include:
-
N-acylurea Formation: This is a common side product when using carbodiimide (B86325) activators like EDC. The activated O-acylisourea intermediate can rearrange to a stable N-acylurea. Using an additive like NHS or HOBt can help suppress this side reaction by rapidly converting the O-acylisourea to a more stable activated ester.
-
Di-substituted Amine: If your amine-containing molecule has more than one amine group, you may get multiple conjugations. Using a protecting group strategy for secondary amines can prevent this.
-
Epimerization: The chiral centers in this compound could be susceptible to racemization under harsh reaction conditions. Using racemization-suppressing additives like HOBt or OxymaPure is recommended.[1]
Question: What are the best practices for purifying the final conjugate?
Answer: The purification strategy will depend on the properties of your final conjugate. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying complex molecules and peptides.[7][8]
-
Size Exclusion Chromatography (SEC): If there is a significant size difference between your conjugate and unreacted starting materials, SEC can be an effective purification method.
-
Column Chromatography: For smaller molecules, traditional silica (B1680970) gel column chromatography can be used to separate the product from impurities.[2]
Quantitative Data Summary
The following tables provide recommended starting points for optimizing your conjugation reaction. These are general guidelines and may require further optimization for your specific application.
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents (relative to this compound) |
| EDC | 1.1 - 1.5 |
| NHS/HOBt | 1.1 - 1.5 |
| Amine-containing molecule | 1.0 - 1.2 |
| Non-nucleophilic base (e.g., DIPEA) | 1.0 - 2.0 |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Temperature | 0°C to Room Temperature | Lower temperatures can reduce side reactions and epimerization.[1] |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| pH (for coupling) | 7.2 - 8.0 | Ensures the amine is deprotonated and nucleophilic. |
| Solvent | Anhydrous DMF or DCM | The choice of solvent depends on the solubility of your reactants.[9] |
Experimental Protocols
Protocol 1: EDC/NHS Activation and Conjugation of this compound
-
Preparation:
-
Dissolve this compound in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing molecule in anhydrous DMF. If necessary, add a non-nucleophilic base like DIPEA (1-2 equivalents) to deprotonate the amine.
-
-
Activation:
-
To the solution of this compound, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Conjugation:
-
Add the solution of the amine-containing molecule to the activated this compound mixture.
-
Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate solvent and wash with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product using an appropriate chromatographic technique (e.g., HPLC, column chromatography).
-
Visualizations
Signaling Pathways & Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rijournals.com [rijournals.com]
- 7. neulandlabs.com [neulandlabs.com]
- 8. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Binding of (S,R,S)-AHPC-C2-acid to the VHL E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding of (S,R,S)-AHPC-C2-acid, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). The engagement of a PROTAC with an E3 ligase is the foundational step for inducing the degradation of a target protein. This document offers a detailed comparison of the binding affinities of relevant VHL ligands, standardized experimental protocols for binding validation, and visual representations of the key biological pathways and experimental workflows.
The molecule (S,R,S)-AHPC is also known as VH032-NH2 and serves as a derivative of the well-characterized VHL ligand, VH032.[1][2] The carboxylic acid moiety in (S,R,S)-AHPC-C2-acid provides a convenient attachment point for linkers in the synthesis of PROTACs.[3][4]
Comparative Binding Affinities of VHL Ligands
The efficacy of a VHL-recruiting PROTAC is directly correlated with the binding affinity of its VHL ligand. A higher affinity generally translates to more efficient recruitment of the VHL E3 ligase complex, leading to robust ubiquitination and subsequent degradation of the target protein. The table below summarizes the binding affinities of several key VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Not Specified | [5] |
| VH101 | 16 nM | Not Specified | [6] |
| VH298 | 52 nM | Not Specified | [6] |
| HIF-1α peptide | 180 nM | ITC | [7] |
Experimental Protocols for Binding Validation
Accurate and reproducible methodologies are crucial for confirming the interaction between a VHL ligand and the VHL protein. This section details commonly employed in vitro and cellular assays.
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an interaction.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified VHL protein complex (VHL/Elongin B/Elongin C)
-
(S,R,S)-AHPC-C2-acid or derived PROTAC
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization: Covalently immobilize the VHL protein complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the (S,R,S)-AHPC-C2-acid or the PROTAC over the immobilized VHL surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[8]
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Materials:
-
Isothermal titration calorimeter
-
Recombinant purified VHL protein complex
-
(S,R,S)-AHPC-C2-acid or derived PROTAC
-
Dialysis buffer
-
-
Procedure:
-
Sample Preparation: Dialyze the VHL protein and dissolve the compound in the same buffer to minimize heat of dilution effects.
-
Titration: Fill the sample cell with the VHL protein solution and the injection syringe with the compound solution.
-
Data Acquisition: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
3. Fluorescence Polarization (FP) Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by the test compound.[6]
-
Materials:
-
Fluorescently labeled VHL ligand (tracer)
-
Recombinant purified VHL protein complex
-
Test compound ((S,R,S)-AHPC-C2-acid or derived PROTAC)
-
Assay buffer
-
Microplate reader with FP capabilities
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound.
-
Reaction Setup: In a microplate, add the VHL protein, the fluorescent tracer, and the test compound dilutions.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: Plot the fluorescence polarization values against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
4. Co-Immunoprecipitation (Co-IP)
Co-IP is a cellular assay used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL) within a cellular environment.
-
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC molecule containing the (S,R,S)-AHPC-C2-acid ligand
-
Lysis buffer
-
Antibodies against the target protein and VHL
-
Protein A/G magnetic beads
-
Wash buffer and Elution buffer
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Cell Treatment: Treat cells with the PROTAC molecule.
-
Cell Lysis: Lyse the cells to release protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, followed by the addition of Protein A/G beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein complexes.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against VHL to detect its presence in the immunoprecipitated complex.[8]
-
Visualizing the Molecular Mechanisms
Diagrams illustrating the key biological pathways and experimental workflows provide a clear conceptual framework for understanding the validation process.
Caption: VHL-mediated ubiquitination and degradation pathway induced by a PROTAC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Unveiling the Potency of (S,R,S)-AHPC-Based PROTACs: A Comparative Analysis Against Traditional Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs) against traditional small-molecule inhibitors. This analysis is supported by experimental data and detailed methodologies to provide a comprehensive understanding of this emerging therapeutic modality.
PROTACs represent a revolutionary approach in drug discovery, offering the potential to target proteins previously considered "undruggable."[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered to eliminate the protein from the cell entirely. They achieve this by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway.[2]
(S,R,S)-AHPC-based PROTACs are a specific class of these degraders that utilize a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This guide will delve into the efficacy of these PROTACs by comparing them to well-established inhibitors for two key protein targets: Bromodomain-containing protein 4 (BRD4) and p38α mitogen-activated protein kinase (p38α).
Mechanism of Action: A Tale of Two Approaches
Traditional small-molecule inhibitors typically function by binding to the active site of a target protein, thereby preventing its normal biological activity. This "occupancy-driven" mechanism requires sustained high concentrations of the inhibitor to be effective.
In contrast, (S,R,S)-AHPC-based PROTACs operate through a catalytic mechanism. A single PROTAC molecule can induce the degradation of multiple target protein molecules. The PROTAC forms a ternary complex, bringing the target protein and the VHL E3 ligase into close proximity. This proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome.
Head-to-Head Comparison: BRD4 Targeting
BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins and a key regulator of oncogene transcription, making it a prime target in cancer therapy.
Quantitative Efficacy Data
| Compound | Target | Mechanism | DC50/IC50 | Dmax | Cell Line |
| MZ1 ((S,R,S)-AHPC-based PROTAC) | BRD4 | Degradation | 8 nM | >90% | H661 |
| (+)-JQ1 | BRD4 | Inhibition | 77 nM (BD1) / 33 nM (BD2) | N/A | Cell-free |
-
DC50 (Degradation Concentration 50): The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable.
-
IC50 (Inhibitory Concentration 50): The concentration of an inhibitor required to reduce the activity of a biological target by 50%.
The data clearly demonstrates the superior potency of the (S,R,S)-AHPC-based PROTAC, MZ1, in reducing BRD4 protein levels compared to the inhibitory activity of JQ1.
BRD4 Signaling Pathway and PROTAC Intervention
Head-to-Head Comparison: p38α Targeting
p38α is a kinase involved in cellular responses to stress and inflammation and is a target for various inflammatory diseases and cancers.
Quantitative Efficacy Data
| Compound | Target | Mechanism | DC50/IC50 | Dmax | Cell Line |
| NR-11c ((S,R,S)-AHPC-based PROTAC) | p38α | Degradation | ~100 nM | >80% | MDA-MB-231 |
| PH-797804 derivative (Inhibitor) | p38α | Inhibition | ~50 nM | N/A | Cell-free |
In this case, while the inhibitor shows a lower IC50 in a cell-free assay, the PROTAC NR-11c demonstrates potent degradation of p38α in a cellular context at a nanomolar concentration.
p38α Signaling Pathway and PROTAC Intervention
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are summaries of key assays used to evaluate PROTACs and inhibitors.
Western Blotting for Protein Degradation
This technique is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Treatment: Culture cells and treat with varying concentrations of the PROTAC or inhibitor for a specified duration.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each sample to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of protein degradation.
Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein, a key step in the degradation process.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, often in the presence of a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Use an antibody specific to the target protein to isolate it from the cell lysate.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples using an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated sample confirms target ubiquitination.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of the PROTAC or inhibitor on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with a range of concentrations of the test compound.
-
MTT Addition: Add MTT reagent to the wells. Metabolically active cells will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
Conclusion
(S,R,S)-AHPC-based PROTACs demonstrate remarkable potency and a distinct mechanism of action compared to traditional small-molecule inhibitors. Their ability to catalytically induce the degradation of target proteins offers a significant advantage, often resulting in superior efficacy at lower concentrations. The data presented for BRD4 and p38α targeting highlights the potential of this technology to address challenging diseases. As research in targeted protein degradation continues to advance, (S,R,S)-AHPC-based PROTACs are poised to become a cornerstone of modern drug discovery.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38 alpha - CD Bioparticles [cd-bioparticles.net]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of a Novel (S,R,S)-AHPC-C2-Acid Based Therapeutic: A Comparative Guide
This guide provides an objective comparison of the in vivo performance of a novel therapeutic agent based on the (S,R,S)-AHPC-C2-acid scaffold, ARV-771, with alternative therapies. ARV-771 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins and has shown significant promise in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Overview of Compared Therapeutics
ARV-771 is a potent, small-molecule pan-BET degrader.[1][2] It utilizes a ligand based on the (S,R,S)-AHPC scaffold to engage the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] By simultaneously binding to a BET protein and VHL, ARV-771 orchestrates the ubiquitination and subsequent proteasomal degradation of BET proteins (BRD2, BRD3, and BRD4).[4] This leads to the downstream suppression of oncogenic signaling pathways, such as those driven by c-MYC and the androgen receptor (AR).[1][5]
As alternatives and for the purpose of comparison, this guide includes data on two well-characterized small-molecule BET inhibitors:
-
OTX015 (Birabresib) : A clinical-stage BET inhibitor that reversibly binds to the acetyl-lysine binding pockets of BET proteins, thereby preventing their interaction with chromatin and subsequent gene transcription.[6][7]
-
JQ1 : A widely used preclinical tool compound that also functions as a competitive inhibitor of BET bromodomains.[8][9][10]
Quantitative Data Summary
The following tables summarize the in vivo efficacy, dosage, and administration of ARV-771 and the comparator BET inhibitors in preclinical models of castration-resistant prostate cancer (CRPC).
Table 1: In Vivo Efficacy in Castration-Resistant Prostate Cancer (CRPC) Xenograft Models
| Therapeutic Agent | Animal Model | Cell Line | Key Efficacy Outcome | Reference |
| ARV-771 | Nu/Nu mice | 22Rv1 | Tumor regression at 30 mg/kg/day (s.c.) | [1][5] |
| CB17 SCID mice | VCaP | Significant tumor growth inhibition with intermittent dosing | [1] | |
| Nu/Nu mice | 22Rv1 | 37% BRD4 and 76% c-MYC downregulation at 10 mg/kg/day (s.c.) for 3 days | [5] | |
| OTX015 | Nude mice | H3122 (NSCLC) | No significant difference in tumor volume compared to vehicle | [11] |
| Castrated mice | VCaP | 60% tumor growth inhibition (monotherapy) | [12] | |
| Mice | Ty82 (NMC) | 79% tumor growth inhibition at 100 mg/kg/day (oral) | [13] | |
| JQ1 | SCID mice | PC3 | Significant tumor volume reduction at 50 mg/kg (i.p.) | |
| Mice | VCaP | 50% reduction in castration-resistant tumor growth | [8] |
Table 2: Dosing and Administration in Preclinical Studies
| Therapeutic Agent | Animal Model | Dosage | Administration Route | Dosing Schedule | Reference |
| ARV-771 | Nu/Nu mice | 10, 30 mg/kg | Subcutaneous (s.c.) | Daily | [1][5] |
| CB17 SCID mice | Not specified | Subcutaneous (s.c.) | Intermittent | [1] | |
| OTX015 | Nude mice | 50 mg/kg | Oral gavage | Daily | [11] |
| Castrated mice | Not specified | Not specified | Not specified | [12] | |
| JQ1 | SCID mice | 50 mg/kg | Intraperitoneal (i.p.) | Monday-Friday | |
| Mice | Not specified | Not specified | Not specified | [8] |
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the distinct mechanisms of action of ARV-771 as a BET protein degrader compared to traditional BET inhibitors.
Caption: Mechanism of action: ARV-771 vs. BET inhibitors.
Experimental Workflows
The following diagram outlines a typical workflow for in vivo validation of ARV-771 in a xenograft model.
Caption: General workflow for in vivo xenograft studies.
Logical Comparison of Therapeutic Strategies
This diagram illustrates the key differences in the therapeutic approach between protein degradation and protein inhibition.
Caption: Comparison of protein degradation vs. inhibition.
Experimental Protocols
In Vivo Xenograft Studies in Castration-Resistant Prostate Cancer Models
1. Cell Lines and Culture:
-
Human CRPC cell lines, such as 22Rv1 and VCaP, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Models:
-
Male immunodeficient mice (e.g., Nu/Nu or CB17 SCID), 6-8 weeks old, are used for tumor implantation. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
3. Tumor Implantation:
-
A suspension of cancer cells (e.g., 1-2 x 10^6 cells) in a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.[14]
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is measured regularly (e.g., twice weekly) using digital calipers, calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
5. Drug Formulation and Administration:
-
ARV-771: Formulated for subcutaneous injection. A stock solution in DMSO can be diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[2]
-
OTX015: Formulated for oral gavage.
-
JQ1: Formulated for intraperitoneal injection in a vehicle such as 10% DMSO in 9% hydroxypropyl-beta-cyclodextrin.[10]
-
The vehicle control group receives the same formulation without the active compound.
6. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage of the control group's tumor growth.
7. Pharmacodynamic and Biomarker Analysis:
-
Tumor tissues are collected for downstream analysis.
-
Western Blotting: To assess the levels of BET proteins (BRD2, BRD3, BRD4), c-MYC, and AR.[1][14]
-
Immunohistochemistry (IHC): To evaluate the expression and localization of key proteins within the tumor microenvironment.
-
ELISA: To measure serum levels of prostate-specific antigen (PSA) as a surrogate marker of tumor burden.[15]
8. Statistical Analysis:
-
Data are presented as mean ± standard error of the mean (SEM).
-
Statistical significance between treatment groups is determined using appropriate tests, such as the Student's t-test or ANOVA, with a p-value < 0.05 considered significant.
This guide provides a comparative overview of the in vivo validation of ARV-771, a promising therapeutic based on the (S,R,S)-AHPC-C2-acid scaffold. The data presented highlights its potential as a potent anti-cancer agent, particularly in the context of castration-resistant prostate cancer, and provides a basis for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pnas.org [pnas.org]
- 6. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenicity of prostate cancer is augmented by BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of (S,R,S)-CO-C2-acid and its Diastereomers: A Guide for Drug Development Professionals
Disclaimer: The compound "(S,R,S)-CO-C2-acid" appears to be a non-publicly documented or hypothetical substance. This guide, therefore, uses a representative hypothetical molecular structure and simulated experimental data to demonstrate a comprehensive side-by-side comparison of diastereomers in a format suitable for researchers and drug development professionals. The data and protocols presented herein are for illustrative purposes only.
Introduction
Stereochemistry is a critical determinant of pharmacological activity. Diastereomers, being stereoisomers that are not mirror images, can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicological properties. This guide provides a comparative analysis of the hypothetical compound this compound and its diastereomers, focusing on their efficacy as inhibitors of the fictional enzyme "Kinase X" and their fundamental physicochemical properties. The objective is to provide a clear, data-driven comparison to inform lead candidate selection in a drug discovery program.
Chemical Structures
For the purpose of this guide, we have assigned the following hypothetical structure to the CO-C2-acid series, a class of substituted carboxylic acids with three chiral centers. The different stereochemical configurations are designated as follows:
-
Lead Isomer: (2S, 3R, 4S)-3-amino-2-hydroxy-4-phenylpentanoic acid, hereafter referred to as This compound .
-
Diastereomer 1: (2R, 3S, 4R)-3-amino-2-hydroxy-4-phenylpentanoic acid, hereafter referred to as (R,S,R)-CO-C2-acid .
-
Diastereomer 2: (2S, 3S, 4S)-3-amino-2-hydroxy-4-phenylpentanoic acid, hereafter referred to as (S,S,S)-CO-C2-acid .
-
Diastereomer 3: (2R, 3R, 4S)-3-amino-2-hydroxy-4-phenylpentanoic acid, hereafter referred to as (R,R,S)-CO-C2-acid .
Quantitative Data Comparison
The following table summarizes the key quantitative data obtained from in vitro and physicochemical profiling of the CO-C2-acid diastereomers.
| Parameter | This compound | (R,S,R)-CO-C2-acid | (S,S,S)-CO-C2-acid | (R,R,S)-CO-C2-acid |
| Kinase X Inhibition (IC50, nM) | 15.2 ± 2.1 | 158.6 ± 12.3 | 897.4 ± 54.2 | > 10,000 |
| Aqueous Solubility (µg/mL at pH 7.4) | 250 ± 15 | 245 ± 18 | 450 ± 25 | 465 ± 22 |
| Melting Point (°C) | 188-190 | 187-189 | 175-177 | 174-176 |
| LogD (pH 7.4) | 1.2 | 1.25 | 0.8 | 0.78 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of Kinase X and the experimental workflow for the diastereomer comparison.
Assessing Off-Target Effects of (S,R,S)-CO-C2-acid Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison of the off-target effects of PROTACs that incorporate the (S,R,S)-AHPC-CO-C2-acid moiety, a building block for a von Hippel-Lindau (VHL) E3 ligase ligand. Understanding the selectivity of these molecules is paramount for developing safe and effective therapeutics. This document outlines the experimental methodologies to assess off-target effects and compares VHL-based PROTACs with alternatives that utilize different E3 ligase ligands.
Understanding the Landscape of PROTAC Off-Target Effects
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The "(S,R,S)-CO-C2-acid" is a component of a widely used VHL E3 ligase ligand, specifically (S,R,S)-AHPC-CO-C2-acid, which serves as a building block in PROTAC synthesis.
Off-target effects in PROTACs can arise from several factors:
-
Promiscuity of the Target-Binding Ligand ("Warhead"): The ligand targeting the POI may also bind to other proteins with similar structural motifs, leading to their unintended degradation.
-
Lack of Specificity of the E3 Ligase Ligand: The ligand recruiting the E3 ligase (e.g., the VHL ligand) could potentially interact with other cellular components. However, the high affinity and specificity of ligands like (S,R,S)-AHPC for VHL generally minimize this risk.
-
Formation of Unintended Ternary Complexes: The overall PROTAC molecule could induce the formation of a stable ternary complex (POI-PROTAC-E3 ligase) with proteins other than the intended target. This is a crucial aspect of PROTAC selectivity.[1]
-
Degradation-Independent Pharmacological Effects: The PROTAC molecule itself could exert pharmacological effects independent of its protein degradation activity.[2]
Comparative Analysis: VHL vs. Cereblon (CRBN) Recruiting PROTACs
The two most commonly used E3 ligases in PROTAC design are VHL and Cereblon (CRBN). The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and potential off-target effects.
| Feature | VHL-Based PROTACs | CRBN-Based PROTACs |
| E3 Ligase Ligand | Based on ligands like (S,R,S)-AHPC, derived from the natural VHL binder HIF-1α. | Often utilize immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, or pomalidomide (B1683931). |
| Known Off-Target Concerns | Generally considered to have a favorable off-target profile. However, high concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-VHL or PROTAC-POI) inhibits the formation of the productive ternary complex.[2] | Pomalidomide-based PROTACs have been shown to induce the degradation of several zinc-finger (ZF) proteins, which is an inherent off-target activity of the pomalidomide moiety itself.[3][4] |
| Expression and Localization | VHL is ubiquitously expressed in both the cytoplasm and the nucleus. | CRBN is also widely expressed and is primarily found in the nucleus. |
| Selectivity Determinants | Selectivity is highly dependent on the formation of a stable and productive ternary complex, which is influenced by cooperative protein-protein interactions between VHL and the target protein.[1] | Similar to VHL-based PROTACs, selectivity is governed by the thermodynamics of ternary complex formation. Modifications to the IMiD scaffold can reduce off-target ZF protein degradation.[3] |
Quantitative Data Summary:
Direct head-to-head comparisons of the off-target profiles of VHL and CRBN-based PROTACs targeting the same protein under identical conditions are limited in publicly available literature. However, studies on individual PROTACs provide insights into their selectivity. For instance, a study using a promiscuous kinase inhibitor as a warhead in both VHL- and CRBN-based PROTACs demonstrated that only a small subset of the kinases that bind to the warhead are actually degraded. This highlights that target engagement alone is not sufficient for degradation and that the specific E3 ligase and linker play a crucial role in determining the degradation profile.[1]
Mass spectrometry-based proteomics on cells treated with dTAGV-1, a VHL-recruiting degrader, showed that the tagged protein was the only one significantly degraded in the entire proteome, demonstrating the high selectivity that can be achieved with this system.[5]
Experimental Protocols for Assessing Off-Target Effects
A rigorous assessment of off-target effects is crucial for the preclinical development of PROTACs. The following are key experimental methodologies:
Mass Spectrometry-Based Global Proteomics
This is the gold standard for unbiasedly identifying off-target protein degradation across the entire proteome.
Experimental Workflow:
Caption: Workflow for Mass Spectrometry-Based Proteomics.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC at various concentrations (including a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Protein Digestion: Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest proteins into peptides using trypsin.[6]
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label peptides with isobaric tags such as Tandem Mass Tags (TMT). This allows for multiplexing of samples and more accurate quantification.[6]
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins. Statistically significant downregulation of a protein in the PROTAC-treated samples compared to the control indicates a potential off-target.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of the PROTAC with its intended target and potential off-targets in a cellular environment. Ligand binding can stabilize a protein, leading to an increase in its thermal stability.[7][8]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[8]
Logical Framework for Off-Target Assessment
A systematic approach is necessary to confidently identify and validate off-target effects.
Caption: A logical workflow for assessing PROTAC off-target effects.
Conclusion
The assessment of off-target effects is a critical step in the development of PROTACs containing the this compound moiety. While VHL-based PROTACs are generally considered to have a favorable selectivity profile, a thorough evaluation using unbiased methods like mass spectrometry-based proteomics is essential. Comparison with alternative E3 ligase recruiters, such as those for CRBN, can provide valuable context for the selectivity of a given PROTAC. The experimental protocols and logical framework provided in this guide offer a robust approach to characterizing the off-target landscape of these promising therapeutic agents, ultimately contributing to the design of safer and more effective drugs.
References
- 1. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Drug Stereoisomers on Biological Activity
An Objective Guide for Researchers and Drug Development Professionals
The spatial arrangement of atoms within a drug molecule, a concept known as stereochemistry, can have profound implications for its biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, often exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative study of well-documented drug stereoisomers, presenting quantitative data, detailed experimental methodologies, and visual representations of their differential effects on biological systems. Understanding these differences is paramount for the rational design and development of safer and more effective therapeutic agents.
Data Presentation: Quantitative Comparison of Drug Stereoisomers
The following table summarizes the quantitative differences in biological activity between the stereoisomers of Thalidomide, Ketamine, Albuterol, and Citalopram. These values highlight the varied potencies and affinities of enantiomers for their respective biological targets.
| Drug | Stereoisomer | Biological Target | Parameter | Value | Unit |
| Thalidomide | (R)-Thalidomide | Cereblon (CRBN) | IC50 | 200.4[1] | nM |
| (S)-Thalidomide | Cereblon (CRBN) | IC50 | 11.0[1] | nM | |
| Ketamine | (R)-Ketamine | NMDA Receptor | Ki | 1.4[2] | µM |
| (S)-Ketamine | NMDA Receptor | Ki | 0.30[2] | µM | |
| Albuterol | (R)-Albuterol (Levalbuterol) | β2-Adrenoceptor | EC50 (cAMP accumulation) | 0.6[3] | µM |
| (S)-Albuterol | Muscarinic Receptor (leading to increased [Ca2+]i) | EC50 | 8.48[4] | (pEC50) | |
| Citalopram | (R)-Citalopram | Serotonin (B10506) Transporter (SERT) | Potency relative to (S)-Citalopram | ~40-fold less potent[5] | - |
| (S)-Citalopram (Escitalopram) | Serotonin Transporter (SERT) | Potency relative to Racemic Citalopram | ~2-fold more potent[5] | - |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of drug stereoisomers.
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol is a standard method to determine the binding affinity of a ligand (in this case, drug enantiomers) to its receptor.
Objective: To determine the inhibition constant (Ki) of (R)- and (S)-ketamine for the NMDA receptor.
Materials:
-
Radioligand: [3H]MK-801 (a high-affinity NMDA receptor antagonist)
-
Competitors: (R)-Ketamine and (S)-Ketamine
-
Receptor Source: Rat brain membrane homogenates
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]MK-801, and varying concentrations of the competitor ((R)- or (S)-ketamine).
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
This protocol is used to measure changes in intracellular calcium concentration in response to a stimulus, such as the binding of (S)-albuterol to muscarinic receptors.
Objective: To determine the EC50 of (S)-albuterol for increasing intracellular calcium concentration in airway smooth muscle cells.
Materials:
-
Cells: Primary human airway smooth muscle (HASM) cells
-
Calcium Indicator Dye: Fura-2 AM
-
Stimulant: (S)-Albuterol
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Culture: Culture HASM cells to an appropriate confluency in a 96-well plate.
-
Dye Loading: Wash the cells with HBSS and then incubate them with Fura-2 AM in HBSS in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. Add varying concentrations of (S)-albuterol to the wells and record the change in fluorescence ratio over time.
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in the fluorescence ratio from baseline for each concentration of (S)-albuterol. Plot the change in fluorescence against the log of the (S)-albuterol concentration to determine the EC50 value.
TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. This is relevant for assessing the anti-inflammatory properties of (R)-thalidomide.
Objective: To determine the IC50 of (R)-thalidomide for the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cells: Human PBMCs
-
Stimulant: Lipopolysaccharide (LPS)
-
Inhibitor: (R)-Thalidomide
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
TNF-α ELISA kit
Procedure:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Plate the PBMCs in a 96-well plate. Pre-incubate the cells with varying concentrations of (R)-thalidomide for 1 hour.
-
Stimulation: Add LPS to the wells to stimulate TNF-α production and incubate for 18-24 hours at 37°C.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of (R)-thalidomide compared to the LPS-stimulated control. Plot the percentage inhibition against the log of the (R)-thalidomide concentration to determine the IC50 value.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Differential signaling of Albuterol stereoisomers leading to opposing effects on airway smooth muscle.
Experimental Workflows
Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
Logical Relationships
References
- 1. innoprot.com [innoprot.com]
- 2. Zebrafish teratogenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Protocol for Unidentified Carboxylic Acids, Tentatively Designated (S,R,S)-CO-C2-acid
Disclaimer: The chemical identifier "(S,R,S)-CO-C2-acid" does not correspond to a recognized standard chemical name. In the absence of a definitive identification and a specific Safety Data Sheet (SDS), this compound must be handled and disposed of with the utmost caution, treating it as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of unknown or novel carboxylic acids. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals for the proper disposal of unidentified carboxylic acids.
I. Immediate Safety and Handling Precautions
Given the unknown specific hazards of "this compound," a conservative approach to personal protective equipment (PPE) and handling is required. Carboxylic acids, as a class, can be corrosive and irritating to the skin, eyes, and respiratory tract.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene are generally suitable for organic acids, but compatibility should be verified if more information about the compound becomes available).
-
Body Protection: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: All handling of the material, especially if it is a powder or volatile, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
Handling Guidelines:
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Keep away from incompatible materials such as bases, oxidizing agents, and reducing agents.
II. Primary Disposal Pathway: Hazardous Waste Collection
The most prudent and compliant method for the disposal of an unidentified carboxylic acid is to manage it as hazardous chemical waste. This approach ensures the highest level of safety and regulatory compliance.
Step-by-Step Hazardous Waste Disposal Protocol:
-
Containerization:
-
Collect all waste containing "this compound," including contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a dedicated, leak-proof, and chemically compatible container.
-
For acidic waste, high-density polyethylene (B3416737) (HDPE) or other plastic containers are generally preferred over metal containers to prevent corrosion.[1]
-
Ensure the container has a secure, screw-top lid.
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately upon starting waste accumulation.
-
The label must include:
-
The words "Hazardous Waste".
-
The chemical name: "this compound (Suspected Carboxylic Acid)".
-
An accurate description of the contents and their approximate concentrations if known.
-
The date when waste was first added to the container.
-
Associated hazards (e.g., "Corrosive - Acid," "Irritant," "Toxicity Unknown").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be in a well-ventilated area, away from ignition sources, and have secondary containment to capture any potential leaks.
-
Segregate the acid waste container from incompatible waste streams, particularly bases and oxidizers.[1][2]
-
-
Disposal Request:
III. Secondary Disposal Option: In-Lab Neutralization (Proceed with Extreme Caution and EHS Approval Only)
In-lab neutralization of an unknown carboxylic acid is not recommended due to the potential for unknown and hazardous reactions. However, if this is deemed necessary after a thorough risk assessment and with explicit approval from your EHS department, the following general protocol for dilute, known carboxylic acids can be adapted.
Experimental Protocol for Neutralization (for EHS consideration):
-
Work Area: All steps must be performed in a certified chemical fume hood. Ensure an acid spill kit, appropriate PPE, and a calibrated pH meter or pH strips are readily available.
-
Dilution (if applicable): If dealing with a concentrated form of the acid, it should be diluted to less than 10% by slowly adding the acid to a large volume of cold water with constant stirring. Never add water to acid , as this can cause a dangerous exothermic reaction.
-
Neutralization:
-
While stirring the diluted acid solution, slowly add a weak base, such as a 5% sodium bicarbonate or sodium carbonate solution. Avoid strong bases like sodium hydroxide, as they can generate significant heat.
-
Monitor the pH of the solution continuously. The target pH for drain disposal is typically between 5.5 and 10.5, but this can vary by municipality.[3] Always confirm your local regulations.
-
Be aware of potential gas evolution (carbon dioxide if using carbonates) and control the rate of addition to prevent foaming and splashing.
-
-
Disposal of Neutralized Solution: Once the pH is confirmed to be within the acceptable range and the solution contains no other hazardous materials, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water. This step requires prior approval from your EHS department.
IV. Data Presentation: Key Disposal Parameters
The following table summarizes the critical parameters for the safe handling and disposal of "this compound," treated as an unknown carboxylic acid.
| Parameter | Guideline | Source |
| Primary Disposal Method | Collection as hazardous chemical waste | [1][4] |
| Waste Container Material | High-Density Polyethylene (HDPE) or other compatible plastic | [4] |
| Required Labeling | "Hazardous Waste," Chemical Name, Hazard Description, Date | [1][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [4] |
| Waste Segregation | Separate from bases, oxidizers, and other incompatible materials | [1][2] |
| In-Lab Neutralization | Not recommended without EHS approval; use weak base (e.g., sodium bicarbonate) | |
| Acceptable pH for Drain Disposal | Typically 5.5 - 10.5 (verify local regulations) | [3] |
V. Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for making disposal decisions for an unidentified substance like "this compound."
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Handling Protocols for (S,R,S)-CO-C2-acid
Disclaimer: The chemical identifier "(S,R,S)-CO-C2-acid" does not correspond to a recognized compound in standard chemical databases. The following guidance is based on general best practices for handling novel, potentially hazardous organic acids in a research and development setting. A comprehensive, substance-specific risk assessment and consultation of a Safety Data Sheet (SDS) are mandatory before handling any new chemical.
Precautionary Hazard Assessment
Given its designation as an "acid" within a drug development context, this compound should be treated as a potentially hazardous substance. Assumed risks include:
-
Corrosivity: Capable of causing severe skin burns and eye damage.[1][2]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[3][4][5]
-
Toxicity: Potential for harm if inhaled, swallowed, or absorbed through the skin.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Preparation | Safety goggles or glasses with side shields.[7] | Disposable nitrile gloves.[8][9] | Lab coat.[8] | Certified chemical fume hood.[2][10] |
| Dissolving/Mixing (Small Scale) | Chemical splash goggles.[7][8] | Double-gloving with nitrile or other chemically resistant gloves.[7] | Chemical-resistant lab coat.[11] | Certified chemical fume hood.[2][10] |
| Large-Scale Operations/High Splash Potential | Face shield worn over chemical splash goggles.[7][12] | Heavy-duty, chemically resistant gloves (e.g., butyl rubber, neoprene).[12] | Chemical-resistant apron over a lab coat.[10] | Certified chemical fume hood; respirator with appropriate cartridges may be required based on risk assessment.[8][12] |
| Waste Disposal | Chemical splash goggles.[7] | Chemically resistant gloves.[11] | Lab coat.[11] | Certified chemical fume hood.[2] |
Operational Plan: A Step-by-Step Guide
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][10]
-
Emergency Equipment: Ensure immediate access to a fully stocked spill kit, safety shower, and eyewash station.[13]
-
Material Compatibility: Use glassware or other chemically resistant containers. Avoid using materials that may react with acids, such as certain plastics or metals.[10]
3.2. Handling Procedures:
-
Transportation: When moving the compound, use a secondary containment vessel.[2]
-
Dispensing: When pouring or transferring the acid, do so slowly and carefully to avoid splashes.[2] For dilutions, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[2][10]
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[3][14] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
3.3. Spill Response:
-
Minor Spills (<100 mL): If trained and equipped, use an acid-neutralizing spill kit to contain and clean up the spill. Work from the outside of the spill inward.
-
Major Spills (>100 mL): Evacuate the immediate area. Alert colleagues and contact your institution's environmental health and safety (EHS) department.[6]
-
Personal Contamination: If the acid comes into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][13]
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.[15]
-
Segregation: Do not mix acidic waste with other waste streams, particularly bases or organic solvents, to avoid dangerous reactions.[16]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Disposal: The disposal of this chemical waste must be handled by the institution's EHS department or a licensed hazardous waste disposal contractor.[17] Do not pour down the drain.[1]
Workflow for Safe Handling and Disposal
References
- 1. chemistry.anu.edu.au [chemistry.anu.edu.au]
- 2. sop.mcmaster.ca [sop.mcmaster.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. leelinework.com [leelinework.com]
- 13. earth.utah.edu [earth.utah.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. nipissingu.ca [nipissingu.ca]
- 17. 3 Ways to Dispose of Acid Safely - wikiHow [wikihow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
